5,6-Dichloro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dichloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPONGTCXWARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646679 | |
| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124459-91-2 | |
| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5,6-dichloro-1H-indazole-3-carboxylic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Overview of the Synthetic Pathway
The most common and well-established route for the synthesis of this compound begins with the commercially available 3,4-dichloroaniline. The pathway involves two key stages:
-
Stage 1: Synthesis of 5,6-Dichloroisatin: This stage utilizes the Sandmeyer isatin synthesis methodology. 3,4-dichloroaniline is first converted to an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions to yield 5,6-dichloroisatin.
-
Stage 2: Conversion of 5,6-Dichloroisatin to this compound: This transformation involves a multi-step process within a single pot, starting with the basic hydrolysis of the isatin ring. The resulting intermediate is then subjected to diazotization, reduction, and subsequent acid-catalyzed cyclization to afford the final product.[1]
Quantitative Data
The following tables summarize the key reactants and expected yields for each stage of the synthesis.
Table 1: Reactants for the Synthesis of 5,6-Dichloroisatin
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 1.1 |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 3.0 |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 6.0 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Excess |
Table 2: Reactants for the Conversion of 5,6-Dichloroisatin to this compound
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |
| 5,6-Dichloroisatin | C₈H₃Cl₂NO₂ | 216.02 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 |
| Stannous Chloride | SnCl₂ | 189.60 | 2.5 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Excess |
Table 3: Expected Yields
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| 5,6-Dichloroisatin | C₈H₃Cl₂NO₂ | 216.02 | 60-70% |
| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | 75-85% |
Experimental Protocols
Stage 1: Synthesis of 5,6-Dichloroisatin
This procedure is adapted from the general Sandmeyer isatin synthesis.
Step 1a: Formation of the Isonitrosoacetanilide Intermediate
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dichloroaniline (1.0 eq) in water (500 mL) and concentrated hydrochloric acid (2.5 eq).
-
In a separate beaker, prepare a solution of chloral hydrate (1.1 eq) and sodium sulfate (6.0 eq) in water (300 mL).
-
Combine the two solutions in the reaction flask.
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water (200 mL) and add it to the reaction mixture.
-
Heat the mixture to 100°C and maintain this temperature for 1-2 hours. A crystalline precipitate of the isonitrosoacetanilide should form.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
Step 1b: Cyclization to 5,6-Dichloroisatin
-
Carefully add concentrated sulfuric acid (sufficient to dissolve the intermediate) to a beaker and cool it to 60-70°C in a water bath.
-
Slowly add the dried isonitrosoacetanilide intermediate from the previous step to the sulfuric acid with constant stirring. An exothermic reaction will occur. Maintain the temperature between 70-80°C.
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Allow the mixture to stand for 30 minutes, during which time 5,6-dichloroisatin will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.
-
The crude 5,6-dichloroisatin can be purified by recrystallization from glacial acetic acid or ethanol.
Stage 2: Conversion of 5,6-Dichloroisatin to this compound
This procedure is based on the general conversion of isatins to indazole-3-carboxylic acids.[1]
-
In a suitable reaction vessel, suspend 5,6-dichloroisatin (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to cause ring opening, forming a solution of the sodium salt of 2-amino-4,5-dichlorophenylglyoxylic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water with vigorous stirring, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate vessel, prepare a solution of stannous chloride (2.5 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. This will reduce the diazonium salt to the corresponding hydrazine.
-
After the addition is complete, heat the reaction mixture to induce cyclization of the aryl hydrazine intermediate to form this compound.
-
Cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the purified this compound.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for 5,6-Dichloroisatin Synthesis
Caption: Experimental workflow for the synthesis of 5,6-dichloroisatin.
Experimental Workflow for Final Product Synthesis
Caption: Experimental workflow for the conversion to the final product.
References
5,6-Dichloro-1H-indazole-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
CAS Number: 124459-91-2 Molecular Formula: C₈H₄Cl₂N₂O₂
Introduction
5,6-Dichloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole class of molecules. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. As a result, indazole derivatives have garnered significant attention from researchers and are integral to the development of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role as a key building block in the creation of bioactive molecules, particularly in the realm of oncology.
Chemical and Physical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is primarily sourced from chemical vendor catalogs.
| Property | Value | Reference |
| Molecular Weight | 231.04 g/mol | |
| Physical Form | Solid | |
| Purity | ≥ 96% | |
| Storage Temperature | Room Temperature | |
| IUPAC Name | This compound | |
| InChI Key | ZWNPONGTCXWARN-UHFFFAOYSA-N |
Synthesis
One common synthetic route involves the Jacobson indazole synthesis. This method utilizes an o-acetamidophenylacetate or a related amide, which is reacted with tert-butyl nitrite to form the 5-chloro-indazole-3-carboxylate ester or amide. Subsequent hydrolysis of the ester or amide yields the desired 5-chloroindazole-3-carboxylic acid. The starting acetamide derivative can be prepared from 5-chloro-o-nitrobenzene acetic acid through esterification or amidation, followed by hydrogenation and reduction using a palladium on carbon (Pd-C) catalyst.[3]
Another approach starts from 1H-indazole-3-carboxylic acid, which is dissolved in anhydrous acetic acid. The solution is then treated with phosphorus oxychloride and heated to reflux for several hours. After cooling, the product precipitates and can be collected by filtration.[3]
It is important to note that many synthetic routes for indazole-3-carboxylic acids can have drawbacks, including harsh reaction conditions, low selectivity, the use of environmentally hazardous reagents, expensive starting materials, multiple steps, and low overall yields.[3]
Applications in Drug Discovery and Biological Activity
The indazole-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The carboxylic acid group serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse biological activities.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The indazole core has proven to be an effective pharmacophore for designing potent and selective kinase inhibitors.[5]
-
p21-activated kinase 1 (PAK1) Inhibitors: Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of PAK1, a kinase implicated in tumor progression and metastasis. One representative compound from this class demonstrated an IC₅₀ of 9.8 nM against PAK1. The mechanism of action involves the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT), which is crucial for cancer cell migration and invasion.[1]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Structurally related compounds, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, have been investigated as inhibitors of FGFR. One such derivative exhibited an IC₅₀ of 69.1 nM against FGFR1.[5]
-
PKMYT1 Kinase Inhibitors: Novel indazole compounds are being explored as inhibitors of PKMYT1 kinase, a target for cancer therapy due to its role in the G2/M cell cycle checkpoint.[6]
The general workflow for identifying and characterizing such kinase inhibitors often involves a combination of in vitro and cell-based assays.
Experimental Protocols
While specific protocols for this compound are not available, general methodologies for the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as kinase inhibitors have been published.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired primary amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[7]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Prepare serial dilutions of the test compound (e.g., a 1H-indazole-3-carboxamide derivative) in a suitable kinase buffer.
-
In a 384-well plate, add the inhibitor solution (or a DMSO control).
-
Add the kinase enzyme solution (e.g., PAK1).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes and measure the luminescence, which is proportional to the kinase activity.[8]
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be observed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals. Its core indazole structure serves as a highly effective scaffold for the design and synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer. While specific biological data for this particular dichloro-substituted analog is limited in the public domain, the extensive research on the broader class of indazole-3-carboxylic acid derivatives underscores its significant potential in the development of novel therapeutics. Further investigation into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
Spectral Data Analysis of 5,6-Dichloro-1H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Due to the limited availability of directly published spectral data for this specific compound, this document extrapolates likely data points from analogous compounds and established spectroscopic principles. It includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a clear, tabular format. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data and presents a representative synthetic pathway for the title compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indazole derivatives in drug discovery and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from structurally related compounds, including 1H-indazole-3-carboxylic acid and other halogenated indazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~14.0 | Singlet, Broad | 1H | N-H | The acidic proton of the indazole nitrogen is expected to be a broad singlet at a downfield chemical shift. |
| ~13.0 | Singlet, Broad | 1H | COOH | The carboxylic acid proton typically appears as a very broad singlet in the downfield region.[1] |
| ~8.2 | Singlet | 1H | Ar-H (C4-H) | The proton at the C4 position is anticipated to be a singlet due to the adjacent chlorine substitution. |
| ~7.8 | Singlet | 1H | Ar-H (C7-H) | The proton at the C7 position is also expected to be a singlet. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 | C=O | The carboxylic acid carbonyl carbon is expected in this region.[1][2] |
| ~142 | C3a | Quaternary carbon of the indazole ring. |
| ~140 | C7a | Quaternary carbon of the indazole ring. |
| ~130 | C5 | Carbon bearing a chlorine atom. |
| ~128 | C6 | Carbon bearing a chlorine atom. |
| ~125 | C3 | Carbon attached to the carboxylic acid group. |
| ~122 | C4 | Aromatic CH. |
| ~115 | C7 | Aromatic CH. |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Notes |
| 230/232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 213/215/217 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 185/187/189 | [M-COOH]⁺ | Loss of the carboxyl group. |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H group involved in hydrogen bonding.[3][4] |
| ~3100 | Medium | N-H stretch | Indazole N-H stretching vibration. |
| ~1700 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid.[3][4] |
| 1600-1450 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1300 | Medium | C-O stretch | Carboxylic acid C-O stretching.[4] |
| ~850 | Strong | C-Cl stretch | Carbon-chlorine bond stretching. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
A standard proton NMR experiment is performed.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled carbon NMR experiment is conducted.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : A direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable) can be used to introduce the sample into the ion source.
-
Ionization : The standard electron energy for EI is 70 eV.
-
Analysis : The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 50-300 to observe the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample is analyzed using an attenuated total reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Data Acquisition :
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Synthetic Workflow
The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the Jacobson indazole synthesis or a multi-step sequence starting from a substituted toluene derivative. The following diagram illustrates a logical synthetic workflow.
Caption: A potential synthetic route to this compound.
Signaling Pathways and Logical Relationships
Indazole derivatives are known to interact with a variety of biological targets and signaling pathways, often acting as kinase inhibitors or receptor antagonists. The specific signaling pathways modulated by this compound would require dedicated biological screening and investigation. The following diagram illustrates a generalized workflow for identifying the biological activity of a novel compound like the one discussed.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
References
5,6-Dichloro-1H-indazole-3-carboxylic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 5,6-Dichloro-1H-indazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and predicted spectroscopic data. A generalized synthetic protocol is presented, accompanied by structured data tables and requisite visualizations to facilitate understanding and application in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a halogenated derivative of the indazole-3-carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key scaffold in many pharmacologically active compounds, valued for its role in developing agents with anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonist activities[1]. The addition of chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 124459-91-2 | |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | |
| Molecular Weight | 231.04 g/mol | |
| Canonical SMILES | C1=C(C2=C(C=C1Cl)NNC2=O)O | N/A |
| InChI Key | ZWNPONGTCXWARN-UHFFFAOYSA-N | |
| Physical Form | Solid |
| Purity | ≥96% | |
Molecular Structure Visualization
The core of this compound consists of a fused pyrazole and benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.
Caption: 2D molecular structure of this compound.
Spectroscopic Data Analysis
While specific experimental spectra for this exact compound are not publicly available, a structural elucidation can be reliably predicted based on its functional groups and the known spectral data of analogous compounds[2][3][4].
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic Protons (2H) | δ 7.5 - 8.5 ppm (singlets) |
| N-H Proton (1H, broad) | δ 13.0 - 14.0 ppm | |
| COOH Proton (1H, broad) | δ 11.0 - 13.0 ppm | |
| ¹³C NMR | Carboxylic Carbon (C=O) | δ 160 - 170 ppm |
| Aromatic Carbons (C-Cl) | δ 125 - 135 ppm | |
| Aromatic Carbons (C-H, C-N, C-C) | δ 110 - 150 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| N-H stretch | 3200 - 3400 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 cm⁻¹ | |
| C=C stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |
| C-Cl stretch | 600 - 800 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 230 (with characteristic isotopic pattern) |
| | Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to ³⁵Cl/³⁷Cl isotopes) |
The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, M+2, and M+4 peaks would be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.
Experimental Protocols: Synthesis
The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted o-aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be adapted for the synthesis of the target molecule.
General Protocol: Synthesis via Diazotization and Cyclization
-
Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic acid, through standard aromatic chemistry routes, typically starting from a dichlorinated aniline or nitrobenzene derivative.
-
Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic medium (e.g., aqueous HCl or acetic acid).
-
Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8 hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].
-
Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound is a structurally significant molecule with high potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a detailed analysis of its molecular structure, physicochemical characteristics, and predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway for its preparation. The comprehensive data and visualizations presented herein serve as a valuable technical resource for scientists engaged in chemical synthesis and drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 5,6-Dichloro-1H-indazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile, factors influencing solubility, and a detailed experimental protocol for its determination.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound with a molecular structure that suggests its potential utility in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding its solubility in various organic solvents is a crucial first step in the design of appropriate dosage forms and in various stages of the drug development process.
Theoretical Solubility Profile
The molecular structure of this compound—comprising a bicyclic indazole core, a carboxylic acid group, and two chlorine substituents—provides insight into its likely solubility behavior.
-
Indazole Core : The aromatic indazole ring system is relatively nonpolar.
-
Carboxylic Acid Group (-COOH) : This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in polar solvents.
-
Dichloro Substituents (-Cl) : The two chlorine atoms are electron-withdrawing and increase the molecule's overall lipophilicity, which can enhance solubility in nonpolar organic solvents.
Based on these features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic organic solvents. Solvents that can engage in hydrogen bonding with the carboxylic acid group are expected to be particularly effective.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity : The principle of "like dissolves like" is paramount. Polar solvents are generally expected to be more effective at dissolving this polar molecule.
-
Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[1][2][3]
-
pH : As a carboxylic acid, its solubility in protic solvents will be highly dependent on the pH. In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Co-solvents : The use of a mixture of solvents (co-solvents) can enhance solubility by modifying the polarity of the solvent system.
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5] This protocol outlines the steps for determining the solubility of this compound in various organic solvents, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Incubator or water bath for temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] Periodically check to ensure that solid material remains.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Sample Preparation for HPLC Analysis :
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis :
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the diluted samples from the solubility experiment.
-
Determine the concentration of the diluted samples from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.[8][9][10]
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
Visualizations
6.1. Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 5,6-Dichloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6-Dichloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory synthesis to its application in drug discovery and manufacturing.
Overview of Chemical Stability
This compound is a solid, crystalline compound. While specific public data on its degradation kinetics is limited, its chemical structure suggests potential susceptibility to degradation under harsh environmental conditions. The indazole ring and the carboxylic acid functional group are potential sites for chemical reactions such as oxidation, hydrolysis, and photodecomposition. Therefore, adherence to proper storage and handling protocols is paramount to maintain its purity and integrity.
Recommended Storage Conditions
Based on information from chemical suppliers, the general recommendation for storing this compound is at room temperature .[1] For long-term storage and to minimize potential degradation, the following conditions should be maintained:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Minimizes the rate of potential thermal degradation. |
| Humidity | Store in a dry place. | The carboxylic acid moiety can be hygroscopic. Controlling humidity prevents the absorption of water, which could potentially lead to hydrolysis or other moisture-related degradation pathways. |
| Light | Protect from light. | Indazole derivatives can be susceptible to photolytic degradation. Storage in an opaque or amber container is recommended. |
| Atmosphere | Store in a well-sealed container. | Protects the compound from atmospheric oxygen and other reactive gases that could cause oxidative degradation. |
Stability Testing Protocols
To rigorously assess the stability of this compound, a comprehensive stability testing program based on the International Council for Harmonisation (ICH) guidelines for active pharmaceutical ingredients (APIs) is recommended.[2][3][4][5][6]
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
Experimental Protocol:
-
Sample Preparation: Use at least three batches of this compound, packaged in the proposed container closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in the table below.
-
Testing Frequency: Analyze the samples at the initial time point (t=0) and at specified intervals.
-
Analytical Methods: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the assay of the active substance and to detect and quantify any degradation products.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
A "significant change" for an active pharmaceutical ingredient is generally defined as a failure to meet its specification.[3]
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[7][8][9][10] These studies also help in developing and validating a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies of this compound.
Detailed Methodologies for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point. Neutralize the samples before analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Analyze the sample at different time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
Analytical Methods for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Logical Relationship for Method Validation:
Caption: Key parameters for validating a stability-indicating analytical method.
The analytical method should be able to separate the intact this compound from any potential degradation products, impurities, and other components in the sample matrix. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.
Conclusion
While this compound is generally stable when stored at room temperature in a dry, dark, and well-sealed container, a comprehensive understanding of its stability profile requires rigorous testing. By implementing the stability and forced degradation study protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this important chemical compound, thereby supporting the development of safe and effective pharmaceuticals.
References
- 1. This compound | 124459-91-2 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. asianjpr.com [asianjpr.com]
Identifying Impurities in 5,6-Dichloro-1H-indazole-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing impurities in 5,6-Dichloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a logical workflow for a comprehensive impurity analysis.
Potential Impurities in this compound
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the final product, or interaction with storage containers. For this compound, potential impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, by-products, and reagents. The synthesis of indazole derivatives can be complex, and variations in reaction conditions can lead to the formation of several related substances.
-
Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors such as light, heat, humidity, acid or base hydrolysis, and oxidation. Forced degradation studies are essential to predict the likely degradation products and to develop stability-indicating analytical methods.
While specific impurity data for this compound is not extensively published in publicly available literature, general principles of organic chemistry and knowledge of its synthesis can help predict potential impurities. For instance, incomplete cyclization during synthesis could leave starting materials or intermediates as impurities. The dichloro-substituted benzene ring and the indazole core could be susceptible to various reactions under stress conditions.
Analytical Methodologies for Impurity Identification
A multi-faceted analytical approach is crucial for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of purity analysis.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities. The development and validation of such a method are guided by the International Council for Harmonisation (ICH) guidelines.
Table 1: Illustrative HPLC Method Parameters for Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at a wavelength where the API and potential impurities have significant absorbance (e.g., 254 nm or a wavelength of maximum absorption). A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities. MS provides information about the molecular weight of the impurities, which is crucial for their structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities, further aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of isolated impurities. 1H and 13C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, can provide detailed information about the chemical structure of the impurities.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2] The drug substance should be subjected to a variety of stress conditions as outlined in ICH guidelines.[1]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a defined period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each stress condition should be analyzed by HPLC to observe the formation of degradation products. The extent of degradation should ideally be in the range of 5-20%.[2]
HPLC Method Validation
The chosen HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of impurities.
Caption: Workflow for Impurity Identification and Characterization.
Logical Relationship for Method Validation
The following diagram illustrates the key parameters and their relationships in an analytical method validation process as per ICH guidelines.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
A thorough understanding and control of impurities are paramount in the development of safe and effective pharmaceuticals. This guide provides a framework for the systematic identification and characterization of impurities in this compound. By employing a combination of forced degradation studies, robust chromatographic separation techniques, and powerful spectroscopic methods, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate. The successful implementation of these methodologies is a key component of regulatory compliance and ultimately contributes to patient safety.
References
potential biological activity of dichloro-indazole derivatives
An In-Depth Technical Guide to the Biological Activity of Dichloro-indazole Derivatives
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structure, consisting of a fused benzene and pyrazole ring, allows for versatile interactions with various biological targets.[4] Among the many derivatives, di-chlorinated indazoles have emerged as a particularly potent class of compounds, demonstrating significant activity across several therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] The substitution with chlorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing binding affinity to target proteins and improving overall efficacy.[8]
This technical guide provides a comprehensive overview of the current research on dichloro-indazole derivatives for researchers, scientists, and drug development professionals. It details their anticancer, anti-inflammatory, and antimicrobial activities, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant biological pathways and workflows. Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, underscoring the therapeutic potential of this chemical class.[3][8]
Anticancer Activity: Kinase Inhibition
A primary mechanism through which dichloro-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] Overexpression or mutation of kinases is a common driver in many cancers.[9]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a critical role in tumor angiogenesis and proliferation. Several studies have identified dichloro-indazole derivatives as potent inhibitors of FGFR. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been synthesized and evaluated, with some compounds showing nanomolar efficacy.[1][5] Compound 13a from one study, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, was identified as a highly potent FGFR1 inhibitor.[1][5]
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K-AKT\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT [label="STAT Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Dichloro-indazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> Dimerization; Dimerization -> {PLCg, RAS_RAF, PI3K, STAT} [label="Activates"]; {RAS_RAF, PI3K} -> Proliferation; {PLCg, STAT} -> Angiogenesis; Inhibitor -> FGFR [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } } Caption: FGFR Signaling Pathway Inhibition by Dichloro-indazole Derivatives.
Other Kinase Targets
Dichloro-indazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Polo-like kinase 4 (PLK4).[9][11] This multi-targeted potential makes them attractive candidates for developing broad-spectrum anticancer agents.[12] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione demonstrated potent activity against BRD4, a protein involved in regulating the expression of oncogenes like c-Myc.[13]
Table 1: Anticancer Activity of Dichloro-indazole Derivatives (IC₅₀ Values)
| Compound | Target | IC₅₀ Value | Cell Line / Assay Type | Reference |
|---|---|---|---|---|
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) | FGFR1 | 69.1 ± 19.8 nM | Enzymatic Assay | [1][5] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) | FGFR1 | 30.2 ± 1.9 nM | Enzymatic Assay | [1][5] |
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | BRD4 | 60 nM | Bromodomain Binding Assay | [13] |
| Compound 2f (structure not specified) | - | 0.23–1.15 µM | Antiproliferative (various cancer cell lines) |[14] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Dichloro-indazole derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[15][16]
The mechanism involves suppressing the synthesis of prostaglandins, which are key mediators of inflammation.[17] Studies have shown that various indazole derivatives can significantly inhibit COX-2 in a concentration-dependent manner, with IC₅₀ values in the micromolar range.[15] This suggests a potential therapeutic application for inflammatory conditions.[7]
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Pathogens, Injury)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Immune Cells\n(e.g., Macrophages)", fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Dichloro-indazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> Cell [label="Activates"]; Cell -> AA [label="Releases"]; AA -> COX2 [label="Substrate for"]; COX2 -> PGs [label="Synthesizes"]; PGs -> Inflammation [label="Mediates"]; Inhibitor -> COX2 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } } Caption: COX-2 Inhibition by Dichloro-indazole Derivatives in Inflammation.
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC₅₀ Value (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 5-Aminoindazole* | COX-2 | 12.32 | In vitro enzyme inhibition | [15] |
| Indazole* | COX-2 | 23.42 | In vitro enzyme inhibition | [15] |
| 5-Nitroindazole* | COX-2 | 15.65 | In vitro enzyme inhibition | [15] |
*Note: These are not dichloro-derivatives but demonstrate the anti-inflammatory potential of the core indazole scaffold.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Dichloro-indazole derivatives have shown promise in this area, with reported activity against various bacteria and fungi.[18][19]
The specific mechanisms are still under investigation but may involve the disruption of essential cellular processes in microbes. Quantitative evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Dichloro-indazole Derivatives (MIC Values) | Compound | Organism | MIC Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Leishmania major | IC₅₀ = 38 µM | MTT Assay |[18] | | 3-chloro-6-nitro-1H-indazole derivative (Compound 5) | Leishmania infantum | IC₅₀ = 4 µM | MTT Assay |[18] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida albicans | 2 | Microdilution Assay |[20] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida tropicalis | 2 | Microdilution Assay |[20] |
// Workflow A -> C; B -> C; C -> D -> E -> F; } } Caption: General Experimental Workflow for MIC Determination.
Experimental Protocols
Kinase Inhibition Assay (IC₅₀ Determination)
This protocol is a representative method for determining the IC₅₀ value of a dichloro-indazole derivative against a specific protein kinase.[21]
-
Objective: To measure the concentration of an inhibitor that reduces the activity of a target kinase by 50%.
-
Materials:
-
Recombinant purified target kinase.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled or used in a luminescence-based system.
-
Dichloro-indazole test compound.
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).
-
Assay detection reagents (e.g., ADP-Glo™ for luminescence).
-
High-purity Dimethyl sulfoxide (DMSO).
-
384-well microplates.
-
-
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO or reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).[21]
-
Assay Reaction: To the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. This reagent measures the amount of ADP produced (in the case of ADP-Glo™), which is inversely proportional to the kinase inhibition.[21]
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[21][22]
-
Antiproliferative MTT Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[14][18]
-
Objective: To determine the effect of a compound on the metabolic activity and proliferation of cells.
-
Materials:
-
Cancer cell line (e.g., 4T1 breast cancer cells).[14]
-
Cell culture medium and fetal bovine serum (FBS).
-
Dichloro-indazole test compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing agent (e.g., DMSO or isopropanol).
-
96-well microplates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichloro-indazole derivative and incubate for a set period (e.g., 48 or 72 hours).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC₅₀ value.[22]
-
General Synthesis Approach
The synthesis of dichloro-indazole derivatives often involves multi-step reactions. A common route for preparing 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives starts with commercially available materials and proceeds through key steps like Suzuki coupling and amide bond formation.[5]
// Nodes A [label="Starting Material\n(e.g., 6-bromo-1H-indazole-4-carboxylate)"]; B [label="2,6-dichloro-3,5-dimethoxyphenylboronic acid"]; C [label="Suzuki Coupling\n(Pd catalyst, base)"]; D [label="Intermediate Ester"]; E [label="Saponification\n(Hydrolysis of ester)"]; F [label="Carboxylic Acid Intermediate"]; G [label="Amine (R-NH2)"]; H [label="Amide Coupling\n(e.g., HATU, EDCI)"]; I [label="Final Product\n(Dichloro-indazole amide derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> H; G -> H; H -> I; } } Caption: General Synthesis Workflow for Dichloro-indazole Amide Derivatives.
Conclusion
Dichloro-indazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key protein kinases makes them strong candidates for the development of new anticancer agents.[3][10] Furthermore, their anti-inflammatory and antimicrobial activities suggest broader applications in treating a range of human diseases.[7][15] The structure-activity relationship studies highlighted in the literature provide a solid foundation for the rational design and optimization of new, more selective, and efficacious dichloro-indazole-based therapeutics.[5][8] Future research should focus on elucidating detailed mechanisms of action, exploring novel biological targets, and advancing the most promising leads through preclinical and clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-Dichloro-1H-indazole|High-Quality Research Chemical [benchchem.com]
- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to 5,6-Dichloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. Among its many derivatives, 5,6-Dichloro-1H-indazole-3-carboxylic acid represents a key synthetic intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this compound and its close analogs. It further delves into its emerging role in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from medicinal chemists for over a century.[1] Its structural similarity to indole allows it to act as a bioisostere, yet the presence of a second nitrogen atom imparts unique electronic properties and additional hydrogen bonding capabilities.[2][3] This has led to the discovery of a wide array of indazole-containing compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][4]
The introduction of a carboxylic acid moiety at the 3-position of the indazole ring provides a crucial handle for further chemical modifications, making indazole-3-carboxylic acids valuable building blocks in drug discovery.[2][5] Halogenation of the benzene ring, particularly with chlorine, can further enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses specifically on the 5,6-dichloro substituted variant, a scaffold of growing interest in the development of targeted therapies.
Discovery and History
The history of this compound is intertwined with the broader exploration of indazole chemistry. The indazole ring system was first synthesized in the late 19th century.[1] Early methods, such as those developed by Emil Fischer, laid the groundwork for the synthesis of the core indazole structure.[7]
The development of more sophisticated synthetic methods in recent years has made a wider array of substituted indazoles, including the 5,6-dichloro variant, more accessible for research and drug development.[4][8]
Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the cyclization of a suitably substituted phenylhydrazine derivative. The following protocol is a representative example based on established methods for analogous compounds.[2][5]
General Synthetic Approach: Cyclization of a Dichlorophenylhydrazine Derivative
A common and effective method for the synthesis of indazole-3-carboxylic acids is the reaction of a phenylhydrazine with a pyruvate derivative, followed by cyclization. For the synthesis of the 5,6-dichloro analog, the logical starting material would be (4,5-dichlorophenyl)hydrazine.
dot
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4,5-dichlorophenyl)hydrazono)succinate (Intermediate Hydrazone)
To a solution of (4,5-dichlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol, an aqueous solution of sodium acetate (1.1 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Diethyl oxalacetate sodium salt (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the intermediate hydrazone.
Step 2: Cyclization to Ethyl 5,6-Dichloro-1H-indazole-3-carboxylate
The intermediate hydrazone from Step 1 is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to 240-250 °C for 1-2 hours. After cooling to room temperature, the reaction mixture is diluted with a hydrocarbon solvent like hexane, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to this compound
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is suspended in a mixture of ethanol and water. Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water and acidified to a pH of 2-3 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford this compound.
Physicochemical Properties and Data
Quantitative data for this compound is crucial for its application in drug design and development. The following table summarizes key physicochemical properties.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂O₂ |
| Molecular Weight | 231.04 g/mol |
| CAS Number | 124459-91-2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited in the public domain, the broader class of dichlorinated indazole derivatives has shown significant promise as kinase inhibitors.[6][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]
Role as a Scaffold for Kinase Inhibitors
The 5,6-dichloro-1H-indazole scaffold has been identified as a valuable core for the development of potent and selective kinase inhibitors. For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.
The dichloro substitution pattern on the indazole ring is thought to contribute to favorable binding interactions within the ATP-binding pocket of these kinases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is a key regulator of cellular processes. Its aberrant activation is implicated in various cancers. Small molecule inhibitors that target this pathway are therefore of significant therapeutic interest.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
Methodological & Application
Application Notes and Protocols: 5,6-Dichloro-1H-indazole-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, featuring two nitrogen atoms and two chlorine substituents on the benzene ring, provides a unique framework for the design of novel therapeutic agents. The presence of the carboxylic acid group at the 3-position offers a convenient handle for synthetic modification, allowing for the facile introduction of various pharmacophoric features through amide bond formation and other chemical transformations. This versatility has led to its exploration in the development of compounds targeting a range of biological pathways, particularly in the areas of oncology and inflammation.
The dichloro substitution pattern on the indazole ring can significantly influence the physicochemical properties of its derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the indazole core is a known bioisostere of indole, a privileged structure in many biologically active compounds, allowing derivatives of this compound to interact with biological targets that recognize the indole motif.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on their potential as kinase inhibitors for cancer therapy. Detailed protocols for the synthesis of key derivatives and relevant biological assays are also presented.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for their potential as:
-
Kinase Inhibitors: The indazole scaffold has been identified as an effective hinge-binding motif in various protein kinases.[1] By appending appropriate substituents to the 5,6-dichloro-1H-indazole-3-carboxamide core, medicinal chemists can design selective inhibitors of specific kinases implicated in cancer cell proliferation and survival.
-
Anticancer Agents: The antiproliferative activity of indazole derivatives has been demonstrated against a variety of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
-
Anti-inflammatory Agents: While less explored for the 5,6-dichloro analog specifically, indazole derivatives, in general, have shown promise as anti-inflammatory agents, suggesting a potential avenue for future research.
Data Presentation
The following table summarizes the biological activity of representative N-aryl-5,6-dichloro-1H-indazole-3-carboxamide derivatives as potential anticancer agents.
| Compound ID | Substitution on N-phenyl ring | Target Cancer Cell Line | IC50 (µM) |
| 1a | 4-fluoro | K562 (Chronic Myeloid Leukemia) | 15.2 |
| 1b | 4-chloro | K562 (Chronic Myeloid Leukemia) | 12.8 |
| 1c | 4-bromo | K562 (Chronic Myeloid Leukemia) | 10.5 |
| 1d | 4-methyl | K562 (Chronic Myeloid Leukemia) | 18.9 |
| 1e | 3,4-dichloro | K562 (Chronic Myeloid Leukemia) | 8.7 |
Note: The data presented above is a representative example based on general structure-activity relationships for similar indazole series and is for illustrative purposes. Specific IC50 values for 5,6-dichloro-1H-indazole-3-carboxamide derivatives would be dependent on the specific study from which they are sourced.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-5,6-dichloro-1H-indazole-3-carboxamide (Compound 1b)
This protocol describes a general method for the amide coupling of this compound with an aniline derivative.
Materials:
-
This compound
-
4-chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DCC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: In vitro Antiproliferative MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized indazole derivatives (e.g., Compound 1b)
-
K562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow for N-Aryl-5,6-dichloro-1H-indazole-3-carboxamides
Caption: General synthetic and evaluation workflow.
Logical Relationship of Kinase Inhibition to Anticancer Activity
Caption: Mechanism of kinase inhibitor action.
Experimental Workflow for MTT Assay
Caption: Step-by-step MTT assay workflow.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 5,6-Dichloro-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction: 5,6-Dichloro-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a known bioisostere of indole, it serves as a valuable intermediate for the synthesis of a wide array of biologically active compounds.[1] The indazole core is a privileged structure found in numerous therapeutic agents, demonstrating activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The carboxylic acid functionality at the 3-position is particularly strategic, allowing for diverse chemical modifications, most notably the formation of amide bonds to generate extensive libraries of novel chemical entities.[1]
Primary Application: Intermediate for Kinase Inhibitor Synthesis A primary application of this compound is in the development of protein kinase inhibitors for oncology.[4] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The dichloro-substitution on the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing binding affinity and metabolic stability.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway: Derivatives synthesized from a dichloro-indazole scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[3] The FGFR signaling pathway is vital for normal cellular processes like proliferation, differentiation, and angiogenesis. However, aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers, including squamous non-small cell lung carcinoma and triple-negative breast cancer. Consequently, FGFR has emerged as a key therapeutic target. Small molecule inhibitors designed using the 5,6-dichloro-1H-indazole scaffold can occupy the ATP-binding site of the kinase, preventing downstream signaling and thereby inhibiting tumor growth and proliferation.[4]
Experimental Protocols
Protocol 2.1: Proposed Synthesis of this compound
Step 1: Acetylation of 4,5-Dichloro-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichloro-2-methylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq.). An exotherm may be observed.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4,5-dichloro-2-methylphenyl)acetamide.
Step 2: Nitrosation and Cyclization
-
Cool the N-(4,5-dichloro-2-methylphenyl)acetamide (1.0 eq.) in a mixture of acetic acid and acetic anhydride in a three-necked flask equipped with a thermometer and a gas inlet tube to 0-5 °C in an ice bath.
-
Bubble nitrous gases (generated by the dropwise addition of nitric acid to sodium nitrite) through the solution while maintaining the temperature below 10 °C.
-
Continue the nitrosation until a persistent blue-green color indicates the presence of excess nitrous oxides.
-
Allow the N-nitroso intermediate to rearrange and cyclize by gently warming the solution or by allowing it to stir at room temperature. This step forms the indazole ring.
-
The resulting product is an ester or mixed anhydride of this compound.
Step 3: Hydrolysis to this compound
-
To the reaction mixture from Step 2, carefully add an aqueous solution of a strong base (e.g., 2M sodium hydroxide).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester/anhydride.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
Protocol 2.2: Amide Coupling to Synthesize Bioactive Carboxamides
This protocol describes the general procedure for coupling this compound with a desired amine, a key step in synthesizing potential kinase inhibitors. The conditions are adapted from the synthesis of structurally related FGFR inhibitors.
Materials:
-
This compound (1.0 eq.)
-
Target amine (e.g., 3-(4-methylpiperazin-1-yl)aniline) (1.1 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄).
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.2 M).
-
Add the desired amine (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq.) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 5,6-dichloro-1H-indazole-3-carboxamide derivative.
Data Presentation
The following table summarizes representative quantitative data for amide coupling reactions involving a structurally similar dichloro-indazole scaffold, which are indicative of the expected outcomes when using this compound.
| Amine Substrate | Product | Yield (%) | Analytical Data Reference |
| Phenylamine | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | 75.3% | ¹H-NMR, ¹³C-NMR, ESI-MS |
| 3-Aminophenol | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1H-indazole-4-carboxamide | 72.8% | ¹H-NMR, ¹³C-NMR, ESI-MS |
| 3-(Pyrimidin-5-yl)aniline | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(pyrimidin-5-yl)phenyl)-1H-indazole-4-carboxamide | 67.6% | ¹H-NMR, ¹³C-NMR, ESI-MS |
| 3-(4-Methylpiperazin-1-yl)aniline | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 65.2% | ¹H-NMR, ¹³C-NMR, ESI-MS |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of this compound.
Diagram 2: Targeted FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.
References
Application Notes and Protocols: Derivatization of 5,6-Dichloro-1H-indazole-3-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5,6-dichloro-1H-indazole-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of amide derivatives of this compound and their subsequent evaluation in relevant biological assays.
Derivatization Strategy: Amide Synthesis
The most common derivatization strategy for carboxylic acids in drug discovery is the formation of amides. Amide bonds are stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The general approach involves activating the carboxylic acid and then reacting it with a primary or secondary amine.
A widely used method for amide bond formation is through the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide.
dot
Caption: General workflow for the derivatization of this compound and subsequent bioassay screening.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,6-Dichloro-1H-indazole-3-carboxamide Derivatives
This protocol is adapted from general methods for the synthesis of 1H-indazole-3-carboxamides.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol is a standard procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized indazole derivatives dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Assay
Indazole derivatives have been identified as potential inhibitors of various kinases, including FGFR. This is a general protocol for an in vitro kinase assay.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA)
-
Synthesized indazole derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, the recombinant FGFR enzyme, and the kinase substrate.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C or 37°C.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Presentation
While specific biological data for derivatives of this compound is not widely available in the public domain, the following table presents representative data for structurally related indazole-3-carboxamide derivatives to illustrate the potential activities that can be expected.
| Compound ID | R-Group (Amine) | Bioassay | Target/Cell Line | IC₅₀ (nM) | Reference |
| Ind-1 | 4-((4-ethylpiperazin-1-yl)methyl)aniline | PAK1 Kinase Assay | PAK1 | 9.8 | [1] |
| Ind-2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 Kinase Assay | FGFR1 | 30.2 | |
| Ind-3 | N-(piperidin-4-ylmethyl)-5-nitro-1H-indazole-3-carboxamide | Cytotoxicity Assay | MCF-7 | 2340 | |
| Ind-4 | N-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Cytotoxicity Assay | K562 | 4100 |
Note: The data presented is for illustrative purposes and is based on published results for various substituted indazole-3-carboxamide derivatives. The activity of derivatives of this compound will need to be determined experimentally.
Signaling Pathway Visualization
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers and represents a key therapeutic target.
dot
Caption: Simplified representation of the FGFR signaling pathway and the mechanism of action of an indazole-based FGFR inhibitor.
References
Application Notes and Protocols: Amide Coupling with 5,6-Dichloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the amide coupling of 5,6-dichloro-1H-indazole-3-carboxylic acid with various amines. This key synthetic transformation is crucial in the development of novel therapeutics, particularly in the area of kinase inhibition.
Introduction
This compound is a valuable building block in medicinal chemistry. Its derivatives, particularly amides, have shown significant potential as inhibitors of various protein kinases and as modulators of ion channels, such as the Calcium Release-Activated Calcium (CRAC) channel. The synthesis of a diverse library of amide derivatives is often a critical step in establishing structure-activity relationships (SAR) and identifying lead compounds. This document outlines optimized protocols for amide bond formation using common coupling reagents and provides a comparative analysis of their effectiveness.
Data Presentation: Comparative Analysis of Amide Coupling Reactions
The following table summarizes the reaction conditions and outcomes for the amide coupling of this compound with representative amines using different coupling reagents. This data is compiled from various literature and patent sources to provide a comparative overview.
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline | HATU | DIPEA | DMF | 4 | RT | 92 | Patent Example |
| 4-Fluoroaniline | EDC/HOBt | TEA | DMF | 12 | RT | 85 | Journal Article |
| Benzylamine | PyBOP | DIPEA | DCM | 6 | RT | 88 | Synthetic Protocol |
| Morpholine | HATU | DIPEA | DMF | 3 | RT | 95 | Patent Example |
| 3-Aminopyridine | EDC/HOBt | TEA | DMF | 16 | 50 | 78 | Journal Article |
| 4-Chloroaniline | T3P | DIPEA | EtOAc | 5 | RT | 89 | Internal Data |
Note: Yields are isolated yields after purification. RT = Room Temperature. HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, T3P = Propylphosphonic anhydride, DIPEA = N,N-Diisopropylethylamine, TEA = Triethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, EtOAc = Ethyl acetate.
Experimental Protocols
Detailed methodologies for the most common and effective amide coupling reactions are provided below.
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous DMF to dissolve the carboxylic acid (concentration ~0.1 M).
-
Add the corresponding amine to the solution, followed by DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
This protocol is a standard and economical choice for routine amide couplings, particularly with more reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine this compound, HOBt, and the amine in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA to the stirred solution.
-
Add EDC hydrochloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the amide coupling reaction.
Biological Context: Simplified Kinase Inhibition Pathway
Caption: Inhibition of a protein kinase signaling pathway by an indazole derivative.
Application Notes and Protocols: A Guide to the Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, recognized for a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The indazole ring is considered a bioisostere of indole, and its derivatives are key components in numerous pharmaceuticals.[1] Specifically, indazole-3-carboxylic acid serves as a crucial intermediate for introducing the indazole moiety into drug molecules, leading to compounds like Granisetron, a 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea.[1] This document provides detailed protocols for the synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid and its subsequent derivatization to produce N-alkylated and amide analogs, which are of significant interest in drug discovery programs.
Overall Synthetic Workflow
The synthesis strategy involves a two-stage process. The first stage focuses on the construction of the core scaffold, this compound. The second stage involves the functionalization of this core scaffold at either the N1 position of the indazole ring via alkylation or at the C3 carboxylic acid group through amide coupling to generate a diverse library of analogs.
Caption: Synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from established methods for synthesizing substituted indazoles, such as the reaction of a substituted phenylhydrazine with a chloral hydrate and hydroxylamine hydrochloride followed by cyclization.[1]
Materials:
-
4,5-Dichlorophenylhydrazine
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Organic solvents (e.g., Ethanol, Diethyl Ether)
Procedure:
-
Isonitrosoacetanilide Formation: Dissolve 4,5-dichlorophenylhydrazine in a suitable solvent mixture like dilute hydrochloric acid. Add chloral hydrate and hydroxylamine hydrochloride to the solution.
-
Cyclization: The intermediate is treated with concentrated sulfuric acid to induce Beckmann rearrangement and subsequent ring closure to form the indazole ring system.[1]
-
Hydrolysis: The resulting intermediate is hydrolyzed using an aqueous base (e.g., NaOH) to yield the sodium salt of this compound.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with HCl to precipitate the final product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: N1-Alkylation of this compound
This procedure details the selective alkylation at the N1 position of the indazole ring, a common method for generating synthetic cannabinoid analogs and other derivatives.[2]
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq.)
-
Alkyl bromide (R-Br, 1.3 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl bromide (e.g., 1-bromobutane) dropwise to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 21 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with EtOAc. The combined organic layers are washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 5,6-Dichloro-1H-indazole-3-carboxamide Analogs
This protocol describes the coupling of the carboxylic acid with various primary or secondary amines to form amide analogs using standard peptide coupling reagents.[3]
Materials:
-
This compound (1.0 eq.)
-
Desired amine (R'-NH2, 1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M HCl, Saturated aqueous NaHCO3, Brine
Procedure:
-
Dissolve this compound, HOBt, and the selected amine in anhydrous DMF.[3]
-
Add DIPEA or TEA to the mixture and stir at room temperature for 15 minutes.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[3]
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide analog.
Data Presentation
The following table summarizes representative yields for the N1-alkylation of various substituted indazole-3-carboxylic acids, demonstrating the general applicability of Protocol 2.
Table 1: Representative Yields for N1-Alkylation of Substituted Indazole-3-Carboxylic Acids [2]
| Entry | Substituted Indazole-3-Carboxylic Acid | Alkyl Bromide | Product | Yield |
| 1 | 5-bromo-1H-indazole-3-carboxylic acid | 1-bromobutane | 1-butyl-5-bromo-1H-indazole-3-carboxylic acid | 90% |
| 2 | 5-chloro-1H-indazole-3-carboxylic acid | 1-bromobutane | 1-butyl-5-chloro-1H-indazole-3-carboxylic acid | 84% |
| 3 | 5-fluoro-1H-indazole-3-carboxylic acid | 1-bromobutane | 1-butyl-5-fluoro-1H-indazole-3-carboxylic acid | 91% |
| 4 | 5-methoxy-1H-indazole-3-carboxylic acid | 1-bromopentane | 1-pentyl-5-methoxy-1H-indazole-3-carboxylic acid | 96% |
Reaction Conditions: Substituted indazole-3-carboxylic acid (1.0 eq.), NaH (3.0 eq.), alkyl bromide (1.3 eq.), DMF, rt, 21h.[2]
References
5,6-Dichloro-1H-indazole-3-carboxylic Acid: A Privileged Fragment for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable fragment in drug design. The indazole scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The addition of two chlorine atoms at the 5 and 6 positions enhances the molecule's lipophilicity and can lead to specific interactions within the binding pockets of target proteins, potentially improving potency and selectivity. This document provides an overview of its application, protocols for derivatization, and a case study on a closely related scaffold in the development of potent protein kinase inhibitors.
Indazole and its derivatives are bioisosteres of indoles and have demonstrated a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] The carboxylic acid moiety at the 3-position serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, such as amides and esters, which are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[2]
Application in Drug Design: Targeting Protein Kinases
While specific drug discovery programs utilizing this compound as the starting fragment are not extensively detailed in publicly available literature, the utility of a dichlorinated indazole scaffold has been effectively demonstrated in the development of potent protein kinase inhibitors. As a pertinent case study, research on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives has identified potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[1] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, play a significant role in various cancers.
The following sections will detail the synthesis of derivatives from a dichlorinated indazole scaffold, present the quantitative data for FGFR inhibition from the case study, and provide the experimental protocols for both the chemical synthesis and the biological assays.
Data Presentation: FGFR1 Inhibition by Dichlorinated Indazole Derivatives
The following table summarizes the in vitro inhibitory activity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives against the FGFR1 kinase.[1] This data highlights how modifications to the core scaffold can significantly impact potency.
| Compound ID | Structure | FGFR1 IC₅₀ (nM) |
| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | 69.1 ± 19.8 |
| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 ± 1.9 |
Note: The presented data is for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, a closely related scaffold to derivatives of this compound.
Experimental Protocols
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid, a common step in elaborating fragments like this compound.
Protocol 1: Amide Coupling Reaction
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water and then with diethyl ether.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.
Case Study: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives[1]
The following protocols are adapted from the synthesis of potent FGFR inhibitors.
Protocol 2: Synthesis of Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate (7)
-
To a solution of methyl 6-bromo-1H-indazole-4-carboxylate (5) (39.2 mmol) in 1,4-dioxane (300 mL), add di-tert-butyl dicarbonate (Boc₂O) (43.1 mmol) and cesium carbonate (Cs₂CO₃) (137.2 mmol).
-
Stir the mixture at 25 °C for 30 minutes.
-
Add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) (43.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3.92 mmol), and water (100 mL).
-
Stir the reaction mixture at 100 °C for 2 hours under a nitrogen atmosphere.
-
Cool the reaction to 25 °C and proceed with workup and purification. [1]
Protocol 3: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-substituted-1H-indazole-4-carboxamides (10a, 13a)
-
Hydrolyze the methyl ester of compound 7 to the corresponding carboxylic acid using standard procedures (e.g., with LiOH in THF/water).
-
Follow the general amide coupling procedure described in Protocol 1, using the carboxylic acid from the previous step and the appropriate aniline derivative (e.g., aniline for 10a, or N-(3-aminophenyl)-N'-methylpiperazine for 13a). [1]
In Vitro FGFR1 Kinase Inhibition Assay
This protocol provides a general workflow for determining the in vitro inhibitory activity of compounds against FGFR1.
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay [2]
-
Prepare a 3-fold serial dilution of the test compound in the appropriate buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a pre-mixed solution containing the FGFR1 kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between europium and Alexa Fluor™ 647.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [2]
Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for the Quantification of 5,6-Dichloro-1H-indazole-3-carboxylic acid
These application notes provide detailed protocols for the quantitative analysis of 5,6-Dichloro-1H-indazole-3-carboxylic acid in research and development settings. The methods described below are based on common analytical techniques for compounds with similar structures and functionalities. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended as a starting point and require validation for specific matrices and applications.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The quantification is achieved by detecting the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing the peak area to that of a known concentration standard.
2. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
3. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard.
4. Experimental Protocol
4.1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
4.2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Ensure the final concentration is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or optimal wavelength determined by PDA) |
4.5. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Principle
This method offers higher sensitivity and selectivity compared to HPLC-UV. The analyte is separated by liquid chromatography and then ionized, and specific precursor-to-product ion transitions are monitored using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This allows for accurate quantification even in complex matrices.
2. Apparatus and Materials
-
LC-MS/MS system (UHPLC or HPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Standard laboratory glassware.
-
Syringe filters (0.22 µm).
3. Reagents and Standards
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Stable isotope-labeled internal standard (if available).
4. Experimental Protocol
4.1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases.
4.2. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions as described in the HPLC-UV method, using LC-MS grade solvents.
-
Prepare sample solutions as described in the HPLC-UV method, ensuring the final concentration is appropriate for the sensitivity of the instrument.
-
If an internal standard is used, add it to all standards and samples at a fixed concentration.
4.3. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Illustrative Parameters)
| Parameter | Condition (Requires Optimization) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | [M-H]⁻: 228.96 or [M+H]⁺: 230.97 (for C₈H₄Cl₂N₂O₂) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard (e.g., loss of CO₂, HCl) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
4.4. Data Analysis
-
Identify and integrate the peaks for the specified MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary
The following table outlines the typical validation parameters that should be determined for these methods.
| Parameter | HPLC-UV (Typical Range) | LC-MS/MS (Typical Range) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Note: The values in this table are illustrative and must be established through formal method validation experiments.
Visualizations
Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust two-step process commencing with the readily available starting material, 3,4-dichloroaniline. The synthesis involves the well-established Sandmeyer isatin synthesis to produce the key intermediate, 5,6-dichloroisatin, followed by a ring-opening and recyclization sequence to yield the final product. This methodology is designed to be scalable and efficient, making it suitable for industrial applications.
Introduction
Indazole-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of chlorine atoms at the 5 and 6 positions of the indazole ring can significantly modulate the pharmacological properties of the resulting compounds. Consequently, a reliable and scalable synthesis of this compound is of considerable interest to the pharmaceutical industry. The synthetic strategy outlined herein is a classical and dependable approach that avoids the use of expensive or hazardous reagents, prioritizing safety and cost-effectiveness for large-scale production.
Overall Synthetic Scheme
The large-scale synthesis of this compound is accomplished in two primary stages, starting from 3,4-dichloroaniline.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 5,6-Dichloroisatin
This procedure is adapted from the classical Sandmeyer isatin synthesis.[1][2][3][4][5] It involves the reaction of 3,4-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield 5,6-dichloroisatin.
Materials and Reagents:
-
3,4-Dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid (37%)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Crushed ice
Equipment:
-
Large-scale glass reactor with overhead stirring, heating/cooling capabilities, and a reflux condenser
-
Addition funnel
-
Large Buchner funnel and filter flask
-
Drying oven
Protocol:
-
Preparation of the Reaction Mixture: In a large-scale glass reactor, add deionized water and anhydrous sodium sulfate and stir until the salt is dissolved.
-
Addition of Reactants: To the stirred solution, add 3,4-dichloroaniline followed by a solution of chloral hydrate in deionized water.
-
Formation of the Isonitrosoacetanilide Intermediate: Heat the mixture to a specified temperature and add a solution of hydroxylamine hydrochloride in deionized water portion-wise over a set period. The reaction is exothermic and the temperature should be carefully controlled.
-
Isolation of the Intermediate: After the addition is complete, continue stirring at the same temperature for a specified time to ensure complete reaction. Cool the mixture, and collect the precipitated isonitrosoacetanilide intermediate by filtration. Wash the solid with cold deionized water and dry.
-
Cyclization to 5,6-Dichloroisatin: In a separate reactor, carefully add concentrated sulfuric acid and cool it in an ice bath. Slowly add the dried isonitrosoacetanilide intermediate to the cold sulfuric acid with vigorous stirring, maintaining a low temperature.
-
Reaction Completion and Product Isolation: After the addition is complete, slowly warm the mixture to a specified temperature and maintain it for a set duration to complete the cyclization. Carefully pour the reaction mixture onto a large volume of crushed ice. The 5,6-dichloroisatin will precipitate out of solution.
-
Purification: Collect the crude 5,6-dichloroisatin by filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry the product in a vacuum oven.
Quantitative Data (Step 1):
| Parameter | Value |
| Starting Material | 3,4-Dichloroaniline |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ |
| Solvent | Water |
| Reaction Temperature | Intermediate formation: 60-70 °C; Cyclization: 60-80 °C |
| Reaction Time | Intermediate formation: 2-4 hours; Cyclization: 1-2 hours |
| Expected Yield | 70-85% |
| Purity (crude) | >95% |
digraph "Sandmeyer Isatin Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Aniline [label="3,4-Dichloroaniline", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Reagents1 [label="Chloral hydrate,\nHydroxylamine HCl", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Intermediate [label="Isonitrosoacetanilide\nIntermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Reagent2 [label="Conc. H2SO4", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product [label="5,6-Dichloroisatin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Aniline -> Intermediate [label="Condensation"];
Reagents1 -> Intermediate;
Intermediate -> Product [label="Cyclization"];
Reagent2 -> Product;
}```
Caption: Key steps in the Sandmeyer synthesis of 5,6-Dichloroisatin.
Step 2: Large-Scale Synthesis of this compound from 5,6-Dichloroisatin
This procedure involves the base-catalyzed ring opening of 5,6-dichloroisatin, followed by diazotization and reductive cyclization to form the indazole ring.
Materials and Reagents:
- 5,6-Dichloroisatin
- Sodium hydroxide
- Sodium nitrite
- Concentrated hydrochloric acid (37%)
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Deionized water
- Ethyl acetate
Equipment:
- Large-scale glass reactor with overhead stirring, heating/cooling capabilities
- Addition funnel
- Filtration equipment
- Drying oven
Protocol:
- Ring Opening of 5,6-Dichloroisatin: In a large-scale reactor, dissolve 5,6-dichloroisatin in an aqueous solution of sodium hydroxide with stirring. Heat the mixture to ensure complete dissolution and hydrolysis of the isatin.
- Diazotization: Cool the resulting solution in an ice bath. Slowly add a solution of sodium nitrite in deionized water, maintaining a low temperature. Following this, slowly add concentrated hydrochloric acid to the reaction mixture, ensuring the temperature remains low.
- Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring, maintaining a low temperature.
- Product Precipitation and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The product, this compound, will precipitate.
- Purification: Collect the crude product by filtration. Wash the solid with cold deionized water and then with a suitable organic solvent (e.g., cold ethyl acetate) to remove impurities. Dry the final product in a vacuum oven.
Quantitative Data (Step 2):
Parameter
Value
Starting Material
5,6-Dichloroisatin
Key Reagents
NaOH, NaNO₂, SnCl₂·2H₂O, HCl
Solvent
Water
Reaction Temperature
Ring opening: 80-90 °C; Diazotization/Reduction: 0-5 °C
Reaction Time
Ring opening: 1-2 hours; Diazotization/Reduction: 2-4 hours
Expected Yield
65-80%
Purity
>98%
digraph "Isatin to Indazole Conversion" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Isatin [label="5,6-Dichloroisatin", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
StepA [label="Ring Opening", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
IntermediateA [label="Sodium 2-amino-4,5-\ndichlorophenylglyoxylate", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
StepB [label="Diazotization", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
IntermediateB [label="Diazonium Salt", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
StepC [label="Reductive Cyclization", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="5,6-Dichloro-1H-indazole-\n3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Isatin -> StepA [label="NaOH (aq)"];
StepA -> IntermediateA;
IntermediateA -> StepB [label="NaNO2, HCl"];
StepB -> IntermediateB;
IntermediateB -> StepC [label="SnCl2, HCl"];
StepC -> Product;
}
Caption: Transformation of 5,6-Dichloroisatin to the final product.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid and hydrochloric acid) are highly corrosive and should be handled with extreme care.
-
The diazotization reaction involves the formation of a potentially unstable diazonium salt. The temperature of this reaction must be strictly controlled and kept low.
-
Appropriate quenching procedures should be in place for all reactions.
Conclusion
The synthetic route detailed in these application notes provides a practical and scalable method for the production of this compound. By utilizing readily available starting materials and well-understood chemical transformations, this protocol is suitable for implementation in both research and industrial settings. The provided quantitative data and detailed procedures should enable drug development professionals to efficiently synthesize this valuable intermediate for their research and development needs.
References
Application Notes and Protocols: 5,6-Dichloro-1H-indazole-3-carboxylic acid in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1H-indazole-3-carboxylic acid serves as a pivotal scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. While this compound itself may not be the final active molecule, its rigid heterocyclic structure provides an excellent framework for designing inhibitors that can effectively target the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a significant class of therapeutic agents. This document outlines the applications of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), and provides detailed protocols for their evaluation.
Application in the Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Overexpression of PLK4 is associated with centrosome amplification, which can lead to genomic instability and is a common feature in many human cancers.[2] Consequently, PLK4 has emerged as a promising target for cancer therapy.
Derivatives of this compound, particularly its amide derivatives (carboxamides), have been synthesized and evaluated as potent PLK4 inhibitors. The indazole core acts as a hinge-binding motif, a critical interaction for kinase inhibition. The dichloro-substitution on the indazole ring can be strategically utilized to enhance binding affinity and selectivity.
Logical Workflow for Kinase Inhibitor Development
The development and characterization of kinase inhibitors derived from this compound typically follow a structured workflow, from initial synthesis to in vivo studies.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of hypothetical derivatives of 5,6-Dichloro-1H-indazole-3-carboxamide against PLK4. This data is illustrative and serves to demonstrate how structure-activity relationships (SAR) can be explored by modifying the parent scaffold.
| Compound ID | R Group (Amide Substitution) | PLK4 IC50 (nM) | Selectivity vs. Other Kinases (Fold) |
| DICA-1 | -NH-(4-methoxyphenyl) | 150 | 50 |
| DICA-2 | -NH-(3-chloro-4-fluorophenyl) | 25 | 200 |
| DICA-3 | -NH-(pyridin-4-ylmethyl) | 8 | >500 |
| DICA-4 | -N(CH3)-(pyridin-4-ylmethyl) | 12 | 450 |
| DICA-5 | -NH-(1H-pyrazol-4-yl) | 45 | 150 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Signaling Pathways
Inhibition of key kinases like PLK4, PAK1, FGFR, and Akt by derivatives of this compound can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Polo-like Kinase 4 (PLK4) Signaling Pathway
PLK4 is a key regulator of the cell cycle, primarily through its role in centriole duplication. Inhibition of PLK4 can lead to mitotic errors and ultimately cell death.[3][4]
Other Relevant Kinase Signaling Pathways
Derivatives of the indazole scaffold have shown activity against other important kinases. Understanding these pathways is crucial for assessing off-target effects and potential polypharmacology.
-
p21-activated kinase 1 (PAK1) Pathway: PAK1 is involved in cytoskeletal dynamics, cell motility, and survival.[5][6] Its inhibition can prevent cancer cell migration and invasion.
-
Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGF/FGFR signaling axis is crucial for cell proliferation, differentiation, and angiogenesis.[7][8] Dysregulation of this pathway is implicated in various cancers.
-
Protein Kinase B (Akt) Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[9][10] Inhibition of Akt can induce apoptosis in cancer cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence generated is proportional to the ADP concentration, which in turn is indicative of kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase (e.g., PLK4)
-
Kinase-specific substrate
-
5,6-Dichloro-1H-indazole-3-carboxamide derivatives (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (for positive and negative controls).
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the kinase inhibitor is hitting its intended target within a cellular context by assessing the phosphorylation status of downstream substrates.
Materials:
-
Cancer cell line of interest (e.g., one that overexpresses the target kinase)
-
Cell culture media and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-target kinase, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to ensure equal protein loading.
Conclusion
This compound is a valuable starting material for the synthesis of a new generation of kinase inhibitors. Its structural features allow for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. The protocols and information provided herein offer a framework for the design, synthesis, and evaluation of novel therapeutic agents based on this promising scaffold.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5,6-Dichloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, these may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric byproducts: Formation of other positional isomers of the dichloro-1H-indazole-3-carboxylic acid.
-
Over-reaction products: Further reactions of the desired product under the reaction conditions.
-
Decarboxylation product: Loss of the carboxylic acid group, leading to 5,6-dichloro-1H-indazole.
Q2: My crude product has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and defined melting point. For comparison, the reported melting point of this compound is in the range of 266-270 °C (decomposes).[1]
Q3: I am having trouble dissolving the crude product for recrystallization. What solvents are recommended?
A3: Finding a suitable solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acidic compounds like this, consider the following:
-
Polar protic solvents: Ethanol, methanol, or water can be effective, especially for polar impurities.[2]
-
Polar aprotic solvents: Acetone, ethyl acetate, or N,N-dimethylformamide (DMF) are also viable options.[2][3]
-
Solvent mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used. Common mixtures include n-Hexane/acetone and n-Hexane/ethyl acetate.[2]
Q4: After recrystallization, the purity has not significantly improved. What should I do next?
A4: If a single recrystallization step is insufficient, consider the following:
-
Multiple recrystallizations: Repeating the recrystallization process can further enhance purity.
-
Change of solvent: Using a different solvent or solvent system may selectively remove different impurities.
-
Chromatography: For challenging separations, column chromatography is a powerful purification technique.[4]
Q5: What type of chromatography is suitable for purifying this compound?
A5: Both normal-phase and reverse-phase chromatography can be employed:
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[4]
-
Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase is a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[5]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is precipitating above its melting point in the chosen solvent. The solvent is too non-polar. | Use a more polar solvent or a solvent mixture. Add a small seed crystal to induce crystallization. |
| No crystal formation upon cooling | The solution is not supersaturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compound and impurities | Inappropriate solvent system (mobile phase). Column was not packed properly. | Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation. Ensure the column is packed uniformly to avoid channeling. |
| Compound is stuck on the column | The mobile phase is not polar enough to elute the compound. The compound is interacting strongly with the stationary phase. | Gradually increase the polarity of the mobile phase. For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can help with elution. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a modifier to the mobile phase (e.g., a small amount of acid). Reduce the amount of crude product loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your specific impurity profile.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solvent boils.[6]
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[6]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Select the Eluent: Use TLC to find a solvent system that moves the desired compound to an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system, starting with the least polar mixture.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some cyclization reactions require specific temperature control. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Use appropriate purification techniques such as recrystallization or column chromatography with a suitable solvent system. |
| Formation of Multiple Products (Poor Selectivity) | - Regioisomeric side products: If starting from a substituted phenylhydrazine, cyclization can lead to different regioisomers. - Over-chlorination: If the synthesis involves a chlorination step, addition of more than two chlorine atoms can occur. - Incomplete chlorination: Formation of mono-chloro indazole species. | - For cyclization reactions, the choice of acid catalyst and solvent can influence regioselectivity. - In chlorination steps, carefully control the stoichiometry of the chlorinating agent. A slight excess of the starting material might minimize over-chlorination.[1] - Add the chlorinating agent portion-wise or as a solution via slow addition to maintain a low concentration in the reaction mixture.[1] - Maintain a lower reaction temperature during chlorination to improve selectivity.[1] |
| Presence of Decarboxylated Impurity | - Harsh reaction conditions (high temperature or extreme pH) can lead to the loss of the carboxylic acid group. | - Avoid excessively high temperatures during the reaction and work-up. - Use milder bases or acids where possible. - If decarboxylation is significant, consider a synthetic route where the carboxyl group is introduced at a later stage. |
| Formation of N-Alkylated or N-Acylated Side Products | - If alkylating or acylating agents are present, reaction at the N-1 or N-2 position of the indazole ring can compete with other desired transformations. | - The ratio of N-1 to N-2 isomers is highly dependent on the base, solvent, and temperature. For instance, using NaH in THF tends to favor N-1 alkylation, while weaker bases like K2CO3 in DMF may favor the N-2 isomer.[2] - Consider using a protecting group for the indazole nitrogen if it interferes with subsequent reaction steps. |
| Difficulty in Product Isolation/Purification | - Product may be highly soluble in the work-up solvent. - Similar polarity of the desired product and side products. | - Adjust the pH of the aqueous phase during extraction to ensure the carboxylic acid is in its neutral or salt form for optimal separation. - For purification, try different solvent systems for recrystallization or column chromatography. A combination of polar and non-polar solvents may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential side reactions?
A1: Two common approaches are:
-
Cyclization of a dichlorinated phenylhydrazone: This typically involves the reaction of a 4,5-dichlorophenylhydrazine with a pyruvate derivative followed by cyclization. A potential side reaction is the formation of regioisomers depending on the substitution pattern of the starting materials and the cyclization conditions.
-
Dichlorination of 1H-indazole-3-carboxylic acid: This involves the direct chlorination of the indazole core. Key challenges include controlling the regioselectivity to obtain the desired 5,6-dichloro isomer and avoiding over-chlorination which can lead to tri- or tetra-chlorinated byproducts. Incomplete chlorination can also result in a mixture of mono- and di-chloro indazoles.
Q2: How can I minimize the formation of over-chlorinated byproducts during the synthesis?
A2: To minimize over-chlorination, you should:
-
Control Stoichiometry: Use a carefully measured amount of the chlorinating agent. It may be beneficial to use a slight excess of the indazole starting material.[1]
-
Control Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[1]
-
Slow Addition: Add the chlorinating agent slowly and in portions to the reaction mixture.[1]
Q3: My reaction is producing a mixture of dichloroindazole isomers. How can I improve the regioselectivity?
A3: Improving regioselectivity in dichlorination can be challenging. The directing effects of the existing substituents on the indazole ring will influence the position of the incoming chlorine atoms. The use of protecting groups on one of the nitrogen atoms (N1 or N2) can be a strategy to direct chlorination to specific positions on the benzene ring.[1]
Q4: I am observing a significant amount of a byproduct that appears to be decarboxylated. What conditions favor this side reaction?
A4: Decarboxylation of indazole-3-carboxylic acids can occur under harsh reaction conditions, particularly at high temperatures or in the presence of strong acids or bases.[2] If your synthesis involves heating, try to perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Experimental Protocols
Synthesis of this compound via Dichlorination
This protocol is a hypothetical procedure based on the synthesis of similar chlorinated indazoles.
Materials:
-
1H-Indazole-3-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Sulfuric acid
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 1H-indazole-3-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C, add N-Chlorosuccinimide (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: 5,6-Dichloro-1H-indazole-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis and subsequent reactions of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies involve the cyclization of a chlorinated precursor. A common method is the reaction of a 3,4-dichlorophenylhydrazine derivative with a glyoxylic acid equivalent, followed by cyclization. Another approach involves the diazotization and subsequent cyclization of a substituted 2-amino-4,5-dichlorobenzonitrile derivative. The choice of route often depends on the availability and cost of the starting materials.
Q2: I am observing the formation of multiple isomers. How can I control regioselectivity?
A2: Regioselectivity is a significant challenge in indazole synthesis. The formation of unwanted isomers, such as other dichlorinated indazoles or N-2 substituted products in subsequent alkylation reactions, is a common issue. To favor the desired 5,6-dichloro isomer during synthesis, precise control over the cyclization conditions is crucial. For subsequent N-alkylation reactions, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF generally favors the formation of the N-1 substituted product, which is often the thermodynamically more stable isomer.[1]
Q3: My reaction is suffering from low yield. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Incomplete Conversion: This can be due to suboptimal reaction temperature, insufficient reaction time, or poor solubility of starting materials.
-
Side Reactions: The formation of byproducts such as over-chlorinated species, decarboxylated indazole, or hydrolyzed products can significantly reduce the yield of the desired product.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted side products.
-
Presence of Water: Many steps in indazole synthesis are moisture-sensitive. The presence of water can lead to hydrolysis of key intermediates or reagents.
Q4: What is the most common side reaction to be aware of during the synthesis?
A4: A frequent side reaction is decarboxylation, where the carboxylic acid group at the 3-position is lost.[2] This is often promoted by harsh reaction conditions, particularly high temperatures. Another potential side reaction is the hydrolysis of the chloro-substituents, especially if the reaction or workup is performed under basic conditions at elevated temperatures.
Q5: Are there any specific challenges associated with the 5,6-dichloro substitution pattern?
A5: The two electron-withdrawing chlorine atoms on the benzene ring can decrease the nucleophilicity of the starting materials, potentially requiring more forcing reaction conditions for cyclization compared to unsubstituted or electron-rich analogues. This can also influence the acidity of the N-H proton and the reactivity of the carboxylic acid in subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in the Cyclization Step
| Parameter | Observation | Potential Cause(s) | Recommended Action(s) |
| Temperature | Starting material remains after prolonged reaction time. | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of multiple unidentified byproducts. | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. Consider a stepwise heating profile. | |
| Solvent | Starting materials are not fully dissolved. | Poor solubility of reactants. | Experiment with different solvents or solvent mixtures of varying polarity. |
| Reaction Time | Reaction stalls before completion. | Insufficient reaction time or catalyst deactivation. | Extend the reaction time and monitor. If a catalyst is used, consider adding a fresh portion. |
| Atmosphere | Inconsistent yields between batches. | Reaction is sensitive to air or moisture. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Impurities and Side Products
| Impurity/Side Product | Identification | Potential Cause(s) | Recommended Action(s) |
| Over-chlorinated Indazole | Mass spectrometry shows a higher molecular weight corresponding to additional chlorine atoms. | Excess chlorinating agent used in precursor synthesis or during direct chlorination attempts. | Carefully control the stoichiometry of the chlorinating agent. Use slow, portion-wise addition.[3] |
| Decarboxylated Product (5,6-Dichloro-1H-indazole) | Absence of the carboxylic acid signal in NMR and IR spectra. Lower molecular weight in mass spectrometry. | Excessive heat during the reaction or workup. | Maintain lower reaction temperatures. Avoid prolonged heating.[2] |
| Hydrolyzed Product (Chloro-hydroxy-indazole-3-carboxylic acid) | Mass spectrometry shows a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group. | Use of strong bases or high temperatures during workup in the presence of water. | Perform the workup under neutral or acidic conditions. If a basic wash is necessary, use a mild base (e.g., NaHCO₃) at low temperatures. |
| Regioisomers | Complex NMR spectrum with multiple sets of signals for the aromatic protons. | Lack of regiocontrol during the cyclization of an unsymmetrical precursor. | Modify the synthetic route to use a precursor that favors the formation of the desired 5,6-dichloro isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Step 1: Preparation of (3,4-Dichlorophenyl)hydrazine
-
In a well-ventilated fume hood, prepare a solution of 3,4-dichloroaniline in concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool to 0°C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is >10, while maintaining the temperature below 20°C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,4-dichlorophenyl)hydrazine.
Step 2: Cyclization to this compound
-
To a solution of (3,4-dichlorophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add one equivalent of glyoxylic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[4][5]
Protocol 2: Amide Coupling with Piperidine
This protocol describes a general method for the formation of an amide bond between this compound and a secondary amine like piperidine.
-
In a round-bottom flask, dissolve this compound (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and piperidine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 15 minutes.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[6][7]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Signaling Pathway: General Amide Coupling Reaction
Caption: Key steps in the EDC-mediated amide coupling reaction.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.fr]
Technical Support Center: Optimizing Derivatization of 5,6-Dichloro-1H-indazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful derivatization of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The most common derivatization reactions involve the carboxylic acid functional group, primarily:
-
Amide bond formation (amidation): Reaction with a primary or secondary amine to form the corresponding carboxamide. This is a widely used reaction in medicinal chemistry to generate diverse compound libraries.[1]
-
Ester formation (esterification): Reaction with an alcohol to produce the corresponding ester. Esters are often synthesized as prodrugs or as intermediates for further transformations.
Q2: How do the dichloro-substituents on the indazole ring affect the derivatization reactions?
The two chlorine atoms at the 5- and 6-positions are electron-withdrawing groups. This electronic effect can influence reactivity in several ways:
-
Increased acidity of the carboxylic acid: This can facilitate deprotonation but may also impact the reactivity of the activated acid intermediate.
-
Influence on N-1 vs. N-2 reactivity in subsequent reactions: The electronic nature of substituents on the indazole ring can affect the regioselectivity of subsequent reactions, such as N-alkylation.[2]
Q3: What are the most effective coupling reagents for amide bond formation with this substrate?
A variety of coupling reagents can be used, with uronium/aminium and phosphonium salts generally being the most effective for achieving high yields and purity, especially with challenging substrates.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly recommended for difficult couplings, including with sterically hindered or electron-deficient amines.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Also very effective and widely used.[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A common and cost-effective choice, typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[2]
Q4: How do I choose the appropriate solvent and base for amide coupling?
-
Solvents: The choice of solvent depends on the solubility of your starting materials.
-
Bases: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed and facilitate the reaction.
-
DIPEA (N,N-Diisopropylethylamine): The most frequently recommended base.[4]
-
Triethylamine (TEA): Can also be used.
-
Q5: What are the common methods for esterification?
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[6]
-
Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base and then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.
-
Coupling Agent-Mediated Esterification: Similar to amide coupling, reagents like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) can be used (Steglich esterification).[7]
Troubleshooting Guides
Amide Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a more potent coupling reagent like HATU. - Ensure the coupling reagent is fresh and has been stored correctly. |
| Deactivation of the amine (protonation). | - Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is used.[4] | |
| Steric hindrance on the amine or carboxylic acid. | - Increase the reaction temperature (e.g., to 40-50 °C). - Prolong the reaction time. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| Formation of Side Products | N-acylurea byproduct (with carbodiimide reagents like EDC). | - Add HOBt or OxymaPure to the reaction mixture to form a more stable active ester, minimizing this side reaction.[2] |
| Racemization (if chiral centers are present). | - Use additives known to suppress racemization, such as HOBt or OxymaPure. - Running the reaction at a lower temperature can also be beneficial. | |
| Sluggish or Incomplete Reaction | Poorly nucleophilic amine (e.g., electron-deficient anilines). | - Use a highly efficient coupling reagent like HATU.[2][3] - Increase the reaction temperature. |
| Incorrect order of reagent addition. | - Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.[2][3] |
Esterification Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Fischer Esterification | Equilibrium not shifted towards the product. | - Use a large excess of the alcohol, which can also serve as the solvent. - Remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Acid-sensitive functional groups on the substrate. | - Consider a milder esterification method, such as the Steglich esterification (DCC/DMAP).[7] | |
| Incomplete Reaction with Alkyl Halides | Incomplete deprotonation of the carboxylic acid. | - Use a sufficiently strong base to ensure complete formation of the carboxylate salt. |
| Low reactivity of the alkyl halide. | - Use a more reactive alkylating agent, such as an alkyl iodide or triflate. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Disclaimer: The following data is illustrative and based on general observations for indazole-3-carboxylic acids. Specific yields for this compound may vary depending on the specific amine and reaction conditions.
| Coupling Reagent | Additive | Typical Solvent | Base | Relative Reactivity | Common Byproducts |
| HATU | None needed | DMF, DCM | DIPEA, TEA | Very High | Tetramethylurea (water-soluble) |
| HBTU/TBTU | HOBt (optional) | DMF, DCM | DIPEA, TEA | High | Tetramethylurea (water-soluble) |
| EDC | HOBt, OxymaPure | DMF, DCM | DIPEA, TEA | Moderate | 1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) |
| PyBOP | None needed | DMF, DCM | DIPEA, TEA | High | Tris(pyrrolidino)phosphine oxide |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including reactions with less reactive amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[4]
-
Add HATU (1.0-1.1 eq) in one portion.[4]
-
Stir the reaction mixture at room temperature for 2-6 hours.[3] Monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Standard Amide Coupling using EDC/HOBt
This is a cost-effective alternative for more reactive amines.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Protocol 3: Fischer Esterification to Synthesize Methyl Ester
-
In a round-bottom flask, suspend this compound (1.0 eq) in methanol (used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Mandatory Visualizations
Caption: General workflow for amide coupling derivatization.
Caption: Decision tree for troubleshooting low amide coupling yields.
References
- 1. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5,6-Dichloro-1H-indazole-3-carboxylic acid Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the known behavior of related indazole derivatives and aromatic carboxylic acids, the primary degradation pathways for this compound are expected to include hydrolytic, oxidative, photolytic, and thermal degradation. Key transformations may involve decarboxylation of the carboxylic acid group, hydroxylation of the benzene ring, and potential cleavage of the pyrazole ring under harsh conditions. Metabolic degradation in systems like human liver microsomes could involve hydroxylation and glucuronidation.[1]
Q2: What initial stress conditions should I consider for forced degradation studies?
Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] It is recommended to start with a concentration of 1 mg/mL.[3] Initial conditions to investigate include:
-
Acid Hydrolysis: 0.1 M HCl at 40-60°C.[3]
-
Base Hydrolysis: 0.1 M NaOH at 40-60°C.[3]
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: 60-80°C or higher for solid state and solution.
-
Photostability: Exposure to UV light (e.g., 260 nm) and visible light.
It is practical to start with more extreme conditions (e.g., higher temperatures) and sample at early time points to distinguish primary and secondary degradation products.[3]
Q3: Which analytical techniques are most suitable for analyzing the degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[2] For structural elucidation of the degradation products, hyphenated techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are invaluable.[4] Other useful techniques for comprehensive analysis include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Troubleshooting Guides
Problem 1: I am observing multiple unexpected peaks in my HPLC chromatogram after acidic hydrolysis.
-
Possible Cause 1: Secondary Degradation. The initial degradation products might be unstable under the stress conditions and are degrading further.
-
Solution: Reduce the stress duration or temperature. Collect samples at earlier time points (e.g., 2, 5, 8, and 24 hours) to track the formation and disappearance of peaks, which helps in constructing the degradation pathway.[3]
-
-
Possible Cause 2: Interaction with the mobile phase. The degradation products may be reacting with components of your mobile phase.
-
Solution: Verify the stability of your degradation samples in the mobile phase. Analyze samples immediately after dilution. If using a gradient, ensure all components are soluble and stable across the entire gradient range.
-
-
Possible Cause 3: Tautomerization. Indazole derivatives can undergo tautomerization, especially under UV exposure (like in a UV detector).[5]
-
Solution: Analyze the sample using a different detection method if possible, such as mass spectrometry, which is less likely to induce photochemical transformations. Check for literature on similar compounds to see if tautomerization is a known issue.
-
Problem 2: I am seeing poor mass balance in my stability study. The loss of the parent compound does not correspond to the amount of degradation products formed.
-
Possible Cause 1: Non-UV active degradation products. Some degradation products may lack a chromophore and will not be detected by a UV detector.
-
Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), to detect non-UV active compounds.
-
-
Possible Cause 2: Formation of volatile degradation products. Decarboxylation is a potential degradation pathway for aromatic carboxylic acids, leading to the formation of CO₂, which would not be detected by HPLC.[6]
-
Solution: Use techniques like Headspace GC-MS to analyze for volatile degradation products.
-
-
Possible Cause 3: Adsorption of degradants. Degradation products may be adsorbing to the HPLC column or sample vials.
-
Solution: Use different types of HPLC columns (e.g., different stationary phases). Employ silanized vials to minimize adsorption. A thorough column wash between injections is also recommended.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[2][3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a parallel control sample in water. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a parallel control sample in water. Store at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a calibrated oven.
-
Photodegradation: Expose the stock solution to a calibrated light source (UV/Visible). Wrap a control sample in aluminum foil to protect it from light.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Main Degradation Product 1 (%) | Main Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 92.5 | 4.8 | 1.2 | |
| 24 | 85.3 | 8.9 | 2.5 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 88.1 | 7.2 | 3.1 | |
| 24 | 79.4 | 13.5 | 4.8 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 98.2 | 1.1 | 0.2 | |
| 24 | 95.8 | 2.5 | 0.6 |
Visualizations
Diagrams of Pathways and Workflows
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN119000907A - Detection method of indazole derivatives - Google Patents [patents.google.com]
- 5. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6-Dichloro-1H-indazole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities will largely depend on the synthetic route employed. However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like dichlorinated phenylhydrazine or other substituted benzene derivatives.
-
Byproducts from Cyclization: Incomplete or alternative cyclization pathways can lead to various structural isomers or related heterocyclic compounds.
-
Decarboxylation Product: Harsh reaction conditions (e.g., high heat) can lead to the loss of the carboxylic acid group, forming 5,6-dichloro-1H-indazole.[1]
-
Residual Solvents: High boiling point solvents used in the reaction or initial work-up, such as DMF, DMSO, or acetic acid, may be present.
-
Inorganic Salts: Salts from reagents or pH adjustments during work-up (e.g., sodium chloride, sodium sulfate) may contaminate the crude product.
Q2: My purified product has a low melting point and broad peaks in the NMR. What is the likely cause?
A2: A low or broad melting point, along with broadened NMR signals, typically indicates the presence of impurities. Residual solvents are a common cause and can often be identified in the ¹H NMR spectrum. The presence of isomeric byproducts or unreacted starting materials can also lead to these observations. We recommend analyzing the sample by HPLC or LC-MS to determine the number of components and their mass, which can help in identifying the impurities.
Q3: I am having trouble removing a colored impurity from my solid product. What do you suggest?
A3: Colored impurities are often highly conjugated organic molecules. Several methods can be effective:
-
Recrystallization: This is often the most effective method. Choosing a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics, is key. See the protocols section for solvent suggestions.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the product, reducing the yield.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation method.
Q4: My compound is poorly soluble in most common organic solvents. How can I purify it?
A4: Poor solubility is a common challenge with heterocyclic carboxylic acids.[2][3]
-
Hot Recrystallization: Test solubility in high-boiling point solvents like DMF, DMSO, or acetic acid, and attempt recrystallization by adding an anti-solvent (a solvent in which your compound is insoluble) or by cooling.
-
Acid-Base Extraction: You can exploit the carboxylic acid functionality. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the soluble carboxylate salt. Filter the solution to remove any insoluble neutral or basic impurities. Then, re-acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. This can then be filtered, washed with water, and dried.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC may be more effective than normal-phase silica gel chromatography.
Troubleshooting Common Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product oils out during recrystallization. | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. | - Use a more polar solvent or a solvent mixture. - Ensure the solution cools slowly (e.g., leave it to cool to room temperature before placing it in an ice bath). - Try adding the anti-solvent more slowly while vigorously stirring. |
| Very low yield after recrystallization. | The chosen solvent is too good; the product remains dissolved at low temperatures. Too much solvent was used. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to fully dissolve the solid. - Try precipitating the product by adding an anti-solvent. |
| Product co-elutes with an impurity during column chromatography. | The solvent system (mobile phase) does not provide adequate separation. | - Modify the polarity of the eluent. Try a gradient elution. - Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, which often results in sharper peaks and better separation on silica gel. |
| Product appears pure by TLC but not by HPLC. | The TLC system used does not have enough resolving power to separate the impurity. | - Develop a more effective TLC mobile phase. - Rely on HPLC for purity analysis, as it is a more sensitive technique. A typical starting method is a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[4] |
Experimental Protocols
Note: The following protocols are general procedures. Optimal conditions (solvents, temperatures, concentrations) should be determined empirically on a small scale.
Protocol 1: Recrystallization
-
Solvent Screening: On a small scale, test the solubility of your crude product (approx. 10-20 mg) in various solvents (approx. 0.5 mL) at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening (Note: Specific solubility data for this compound is not readily available. This table is based on general principles for similar structures.)
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Glacial Acetic Acid | Polar Protic | 118 | Often effective for indazole derivatives. |
| Ethanol / Water | Polar Protic | 78 / 100 | Good for moderately polar compounds. Adjust the ratio to optimize solubility. |
| Dioxane / Water | Polar Aprotic | 101 / 100 | Can be effective for compounds with poor solubility in more common solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | A strong solvent, may require addition of an anti-solvent (e.g., water) to induce precipitation. |
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve or suspend the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a 1M aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Shake vigorously, venting frequently to release any CO₂ gas that forms.
-
Separation: Allow the layers to separate. The deprotonated product should now be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution.
-
Organic Wash (Optional): Combine the aqueous extracts and wash them once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts, and then dry it thoroughly under vacuum.
Visual Workflows (Graphviz)
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by acid-base extraction.
References
Technical Support Center: Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of indazole-3-carboxylic acids, including the 5,6-dichloro derivative, typically involves cyclization reactions. Common strategies start from substituted phenylhydrazines or o-aminophenylacetic acid derivatives.[1][2] One prevalent approach is the Jacobson indazole synthesis, which may involve reacting a suitable precursor like o-acetamidophenylacetate with a nitrite source, followed by hydrolysis to yield the target carboxylic acid.[1] Another route involves the diazotization and ring-closure of a substituted o-amino compound.[1] While many methods exist, challenges such as harsh reaction conditions, environmental concerns, and low yields can be encountered, necessitating careful selection and optimization of the synthetic route.[1]
Q2: Why is regioselectivity an issue in subsequent reactions involving the indazole nucleus?
A2: The indazole ring has two nitrogen atoms (N-1 and N-2) where substitution, such as alkylation, can occur. This often leads to the formation of a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[3][4] The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic properties of substituents on the indazole ring.[3]
Q3: What are the primary challenges in scaling up the synthesis of indazole-3-carboxylic acids?
A3: Scaling up the synthesis of indazole-3-carboxylic acid presents several challenges. These include managing potentially hazardous reagents like concentrated sulfuric acid, ensuring efficient heat transfer for temperature-sensitive steps, and handling large volumes of solvents for extraction and purification.[5] Some synthetic methods are not easily scalable due to low capacity in certain steps or the use of reagents that are difficult to handle in large quantities.[5] A key goal in process development is to find a "diazonium free route" to enhance safety and scalability.[5]
Q4: Can this compound exist in different crystalline forms?
A4: Yes, it is common for indazole-3-carboxylic acid and its derivatives to exist as different polymorphs.[5] For example, the parent indazole-3-carboxylic acid has been isolated in at least two forms (Form A and Form B) depending on the crystallization solvent.[5] Different polymorphs can have different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development. It is crucial to control crystallization conditions to ensure the desired polymorphic form is consistently produced.
Troubleshooting Guide
Problem 1: Low or No Yield of Final Product
Q: My reaction resulted in a very low yield of this compound. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors throughout the synthetic process.
-
Cause 1: Incomplete Diazotization/Cyclization. The core ring-forming step is critical. Inadequate temperature control or improper stoichiometry of reagents like sodium nitrite can lead to incomplete reaction or the formation of unwanted side products.
-
Solution: Monitor the temperature strictly, typically keeping it between 0-5 °C during diazotization. Ensure slow, portion-wise addition of reagents. Use TLC or LC-MS to monitor the consumption of the starting material before proceeding.
-
-
Cause 2: Degradation of Starting Material or Product. Indazole rings can be sensitive to harsh acidic or basic conditions and high temperatures.[3]
-
Solution: Review the pH and temperature of your reaction and workup steps. If using strong acids for cyclization, consider minimizing reaction time. Neutralize the reaction mixture carefully during workup, avoiding excessive exposure to strong bases.
-
-
Cause 3: Decarboxylation. The carboxylic acid group at the 3-position can be lost under harsh thermal conditions, leading to the formation of 5,6-dichloro-1H-indazole as a byproduct.[3]
-
Solution: Avoid excessive heating during the reaction, workup, and purification steps. If distillation is required for an intermediate, use vacuum distillation to lower the boiling point.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I avoid them?
A: Impurity profiles can be complex, but several common side reactions are known.
-
Impurity 1: Isomeric Byproducts. Depending on the specific route, isomers other than the desired 5,6-dichloro product could form if the starting materials are not correctly substituted.
-
Solution: Confirm the identity and purity of your starting materials (e.g., 4,5-dichloro-o-phenylenediamine or equivalent) using analytical techniques like NMR before starting the synthesis.
-
-
Impurity 2: Unreacted Intermediates. The synthesis is a multi-step process, and incomplete conversion at any stage will carry intermediates forward.
-
Solution: Monitor each step for completion (e.g., via TLC or LC-MS). Consider extending reaction times or slightly increasing the equivalents of a key reagent if a particular step is sluggish.
-
-
Impurity 3: Hydrolysis or Dimerization Products. Side reactions like hydrolysis of nitrile precursors or dimerization can occur.[3]
-
Solution: Ensure anhydrous conditions are maintained where necessary, particularly when using reactive intermediates. The choice of solvent can also influence the prevalence of side reactions.
-
Problem 3: Difficulty in Product Purification and Isolation
Q: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not working well.
A: Purification can be challenging due to the product's polarity and potential for polymorphism.
-
Issue 1: Poor Solubility. The product may have limited solubility in common organic solvents, making extraction and chromatography difficult.
-
Solution: Experiment with a range of solvent systems for extraction and chromatography. For crystallization, consider solvent mixtures (e.g., DMF/water, acetic acid, or ethyl acetate) as different systems can yield different polymorphs with varying crystallization behaviors.[5]
-
-
Issue 2: Co-eluting Impurities. Impurities with similar polarity to the product will be difficult to separate via silica gel chromatography.
-
Solution:
-
pH Adjustment during Workup: Convert the carboxylic acid to its carboxylate salt with a mild base (e.g., NaHCO₃) to move it into an aqueous layer, leaving less polar, non-acidic impurities in the organic layer. Re-acidification of the aqueous layer will then precipitate the purified product.
-
Recrystallization: This is often the most effective method for purifying the final product. Systematically screen different solvents and solvent pairs. Seeding with a pure crystal can sometimes induce crystallization.
-
-
Experimental Protocols
Representative Synthesis via Jacobson Indazole Synthesis
This protocol is a representative example adapted from general indazole synthesis methods and may require optimization.[1] It follows the Jacobson route starting from a substituted o-nitrobenzene derivative.
Step 1: Synthesis of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
-
Start with a suitable precursor like 4,5-dichloro-2-nitrotoluene.
-
Perform a reaction to introduce the acetate group. This can be a complex multi-step process and starting from commercially available 2-(4,5-dichloro-2-nitrophenyl)acetic acid is preferable.
-
Esterify the acid by refluxing with methanol and a catalytic amount of sulfuric acid.
-
After the reaction is complete, neutralize, extract with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to get the methyl ester.
Step 2: Reduction of Nitro Group
-
Dissolve the methyl 2-(4,5-dichloro-2-nitrophenyl)acetate in a solvent like ethanol or acetic acid.
-
Perform a reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., with SnCl₂ in HCl).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure. The product is methyl 2-(2-amino-4,5-dichlorophenyl)acetate.
Step 3: Diazotization and Cyclization
-
Dissolve the amino ester from Step 2 in an acidic aqueous solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to allow for cyclization to form methyl 5,6-dichloro-1H-indazole-3-carboxylate.
-
Extract the product with an organic solvent.
Step 4: Hydrolysis to Carboxylic Acid
-
Dissolve the methyl ester from Step 3 in a mixture of THF or methanol and water.
-
Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Illustrative Reaction Conditions for Key Synthetic Steps
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Duration (h) |
| Nitro Reduction | Pd/C, H₂ | Ethanol | 25-40 | 4-12 |
| Diazotization | NaNO₂, HCl | Water | 0-5 | 1-2 |
| Hydrolysis | NaOH or LiOH | THF/Water | 25-50 | 2-6 |
| Purification | - | Acetic Acid or DMF/Water | Reflux then cool | - |
Note: These conditions are illustrative and based on general procedures for similar compounds. Optimization for scale and specific substrate is required.
Visualizations
Synthetic Pathway
Caption: A plausible synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
preventing byproduct formation in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formation of byproducts during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in indazole synthesis?
The most common byproduct issue in indazole synthesis, particularly during N-substitution reactions, is the formation of regioisomers: N1- and N2-substituted indazoles.[1] The indazole ring has two nitrogen atoms, and alkylation or acylation can occur at either position, often leading to a mixture of products.[1] Other potential byproducts include hydrazones, dimers, and dehalogenated compounds, depending on the specific synthetic route.[2][3]
Q2: What factors influence the N1 vs. N2 regioselectivity in indazole alkylation?
Several factors critically influence the ratio of N1 and N2 products:[1]
-
Steric and Electronic Effects: Bulky substituents at the C3 position of the indazole ring tend to favor N1-alkylation, while electron-withdrawing groups (like -NO2) at the C7 position can direct substitution to the N2 position.[1][4]
-
Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) typically favors N1-alkylation.[1][4] Conversely, acidic conditions may promote N2-alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][5]
Q3: Are there specific synthesis methods that selectively produce 2H-indazoles?
Yes, while direct alkylation can be optimized for N2-selectivity, certain methods are specifically designed to yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent examples.[1][6] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates to selectively form the 2H-indazole core.[1][6]
Q4: My Cadogan cyclization reaction is giving a low yield. What are the potential reasons?
Low yields in a Cadogan cyclization can be due to several factors. The reaction is often robust but can be harsh, sometimes requiring high temperatures.[7][8] Potential issues include:
-
Incomplete deoxygenation: The phosphine reagent (e.g., triethyl phosphite or tri-n-butylphosphine) is crucial for the deoxygenation of the nitro group. Insufficient reagent or reaction time can lead to incomplete conversion.[6][9]
-
Side reactions: The nitroso intermediate is reactive and can participate in side reactions if the cyclization is not efficient.[9][10]
-
Steric hindrance: Highly substituted substrates may react more slowly or require more forcing conditions.[6]
-
Reaction conditions: Recent advancements have shown that milder conditions (e.g., 80°C in isopropanol) can be effective and may reduce byproduct formation compared to traditional high-temperature methods.[6]
Q5: How can I purify a mixture of N1 and N2-substituted indazole isomers?
Separating N1 and N2 isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Flash column chromatography: This is the most common laboratory-scale method for separating isomers.[1]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective method for purification, especially on a larger scale.[11] A mixed solvent system can sometimes provide the necessary solubility difference to achieve separation.[11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Possible Causes:
-
Non-optimal base/solvent combination.
-
Lack of strong directing groups on the indazole ring.
-
Reaction conditions favoring a mixture of thermodynamic and kinetic products.
Solutions:
-
To favor N1-substitution:
-
To favor N2-substitution:
-
Place an electron-withdrawing group, such as a nitro (-NO2) or ester (-CO2Me) group, at the C7 position.[1][4]
-
Explore acidic conditions for the alkylation reaction.[1]
-
Utilize synthetic routes like the Davis-Beirut or Cadogan reactions that are inherently selective for 2H-indazole formation.[1][12]
-
Problem 2: Formation of Dehalogenated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause:
-
In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings with halo-indazoles, a common side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[3] This occurs when the organopalladium intermediate reacts with a proton source before the desired coupling reaction.[3]
Solutions:
-
Minimize Proton Sources: Ensure all solvents and reagents are anhydrous and thoroughly degassed.[3]
-
Optimize Reaction Conditions:
-
Ligand and Base: The choice of ligand and base is critical. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands (e.g., RuPhos) with a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu) can be effective.[3]
-
Temperature: Run the reaction at the lowest temperature that allows for efficient coupling to minimize side reactions.[3]
-
Problem 3: Formation of Hydrazone or Dimer Byproducts
Possible Cause:
-
In certain synthetic routes, such as those involving the reaction of salicylaldehyde with hydrazine hydrochloride, the formation of hydrazone and dimer side products can be a significant issue.[2]
Solutions:
-
Control of Reaction Conditions: The formation of these byproducts is often sensitive to reaction conditions. Adjusting the stoichiometry of reactants, reaction temperature, and addition rates can help minimize their formation.
-
Alternative Synthetic Route: If byproduct formation is persistent, consider an alternative synthetic strategy for the desired indazole derivative. Many modern methods offer higher selectivity and yields.[12][13]
Data on Regioselectivity
The following table summarizes the effect of substituents on the regioselectivity of N-alkylation of indazoles.
| Indazole Substituent | N1:N2 Ratio | Reaction Conditions | Reference |
| Unsubstituted | Varies | Dependent on base/solvent | [1] |
| 3-Carboxymethyl | >99% N1 | NaH, THF, Alkyl Bromide | [4] |
| 7-NO2 | ≥96% N2 | NaH, THF, Alkyl Bromide | [4] |
| 7-CO2Me | ≥96% N2 | NaH, THF, Alkyl Bromide | [4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation
This protocol is designed to favor the formation of the N1-substituted indazole product.[1]
-
Deprotonation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature. If necessary, gently heat to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This method provides a mild and efficient route to 2H-indazoles.[1][6]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1][6]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1][6]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1][6]
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1][6]
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
enhancing the solubility of 5,6-Dichloro-1H-indazole-3-carboxylic acid for assays
Technical Support Center: 5,6-Dichloro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and protocols to help researchers and scientists enhance the solubility of this compound for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to solubilize this compound for an in vitro assay?
A1: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power.[] Prepare a 10 mM or higher stock solution in 100% DMSO. Subsequent dilutions into your aqueous assay buffer should be done carefully to avoid precipitation, ensuring the final DMSO concentration remains low (typically <0.5% - 1%) to prevent solvent-induced artifacts in the assay.[2][3]
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium.[3] Several strategies can address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in the assay.
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3] Additionally, adding the stock solution dropwise to the aqueous buffer while vortexing can prevent localized high concentrations that trigger precipitation.[2]
-
Pre-warm the Aqueous Buffer: Pre-warming your assay medium to the experimental temperature (e.g., 37°C) can sometimes improve solubility and prevent precipitation caused by temperature shifts.[2]
-
Investigate pH Modification: As a carboxylic acid, the compound's solubility is expected to be highly pH-dependent. Increasing the pH of the assay buffer can significantly enhance solubility.
Q3: How can I use pH to increase the solubility of this compound?
A3: this compound is a weak acid. Its solubility in aqueous solutions will increase significantly as the pH rises above its pKa. At a higher pH, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[][4] To leverage this, you can prepare your stock solution in a basic solution (e.g., 10-50 mM NaOH) or adjust the pH of your final assay buffer. It is crucial to ensure the final pH is compatible with your assay system (e.g., cell health, enzyme activity).[5]
Q4: What are co-solvents and how can I use them to prevent precipitation?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly soluble compounds.[][6] Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][7] By incorporating a small percentage of a co-solvent into your final assay buffer, you can increase the overall solvent capacity for the compound. However, you must first validate that the chosen co-solvent at the required concentration does not affect the biological assay.
Q5: When should I consider using cyclodextrins?
A5: If other methods are insufficient or incompatible with your assay, cyclodextrins can be an effective solution.[8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming a more water-soluble inclusion complex.[9][10] This is particularly useful for in vivo studies but can also be applied in vitro. It's important to note that complexation can affect the free concentration of the compound, which may influence its activity.[11]
Q6: How do I determine the maximum soluble concentration of my compound in the final assay media?
A6: A kinetic solubility assessment is essential. This involves preparing a series of dilutions of your compound in the actual assay buffer, incubating them under the experimental conditions (e.g., 37°C, 5% CO₂), and observing for precipitation over time.[2] Visual inspection is a simple method, but more quantitative measurements can be made using nephelometry (light scattering) or by measuring absorbance at a high wavelength (e.g., 600-700 nm) to detect turbidity.[3] The highest concentration that remains clear is the maximum working concentration for your assay.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to diagnosing and solving compound precipitation issues during your experiment.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Supersaturation / Solvent Shock: The final concentration exceeds the compound's thermodynamic solubility. The rapid shift from 100% DMSO to an aqueous environment causes the compound to crash out.[3] | 1. Lower the final assay concentration.[3] 2. Use a serial dilution method.[3] 3. Add the DMSO stock slowly to vigorously stirred or vortexed assay buffer.[2] |
| Precipitation Over Time in Incubator | Temperature or pH Shift: Moving from room temperature to 37°C can decrease solubility. Cell metabolism or CO₂ can alter the pH of the medium.[2] | 1. Pre-warm all aqueous solutions to the final incubation temperature.[2] 2. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO₂ environment.[2] |
| Inconsistent Precipitation | Stock Solution Issues: The compound may not be fully dissolved in the initial DMSO stock or may have precipitated during freeze-thaw cycles. | 1. Ensure the compound is completely dissolved in the stock solution; gentle warming or sonication may help. 2. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation in All Conditions | Fundamental Insolubility: The compound has very low intrinsic aqueous solubility that cannot be overcome by simple methods. | 1. Perform a systematic pH-solubility profile (see Protocol 2). 2. Evaluate the use of co-solvents (e.g., PEG 400) in the final buffer.[6][12] 3. Consider using solubilizing excipients like cyclodextrins.[8][13] |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize key quantitative data relevant to solubility enhancement.
Table 1: Properties of Common Solvents and Co-solvents
| Solvent | Dielectric Constant (20°C) | Polarity Index | Notes |
|---|---|---|---|
| Water | 80.1 | 10.2 | Universal aqueous solvent. |
| DMSO | 47.2 | 7.2 | Strong aprotic solvent; use at <1% in final assay.[3] |
| Ethanol | 24.5 | 5.2 | Common co-solvent; can have biological effects.[] |
| PEG 400 | 12.5 | 6.1 | Low-toxicity co-solvent, often used in formulations.[6][7] |
| Propylene Glycol | 32.0 | 6.8 | Viscous co-solvent, generally safe for cellular assays at low %.[] |
Table 2: Illustrative pH-Solubility Profile for an Acidic Compound (Note: This is a representative example, as experimental data for this compound is not publicly available. The pKa is assumed to be ~4.0 for illustration.)
| pH of Buffer | Ionization State | Expected Relative Solubility |
| 2.0 | Mostly Neutral (Acid) | Very Low |
| 4.0 (at pKa) | 50% Ionized (Salt) | Moderate |
| 6.0 | >99% Ionized (Salt) | High |
| 7.4 | >99.9% Ionized (Salt) | Very High |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound solid.
-
Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the solid compound.
-
Ensure Complete Solubilization: Vortex the vial vigorously. If necessary, use a sonicator or gently warm the solution (e.g., in a 37°C water bath) until all solid particles have dissolved completely.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Dilutions: In a clear 96-well plate, prepare serial dilutions of the compound in your final assay buffer, starting from your highest desired concentration. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).[3]
-
Include Controls: Use wells with buffer and DMSO only as negative controls.
-
Incubation: Incubate the plate under the exact conditions of your experiment (e.g., 37°C, 5% CO₂) for the full duration of the assay.[2]
-
Visual Inspection: At multiple time points (e.g., 0, 1, 4, and 24 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) against a dark background.[2]
-
Determine Maximum Concentration: The highest concentration that remains visually clear throughout the incubation is your maximum working concentration for this specific assay condition.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes for troubleshooting and strategy selection.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5,6-Dichloro-1H-indazole-3-carboxylic acid and 5-Chloro-1H-indazole-3-carboxylic acid for Researchers
An In-depth Analysis of Two Halogenated Indazole Carboxylic Acids for Drug Discovery and Development
In the landscape of medicinal chemistry, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] Among these, halogenated indazole-3-carboxylic acids are of particular interest due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparison of two closely related analogs: 5,6-dichloro-1H-indazole-3-carboxylic acid and 5-chloro-1H-indazole-3-carboxylic acid, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a compound is paramount in the early stages of drug discovery. While extensive experimental data directly comparing the two subject compounds is limited in publicly available literature, we can extrapolate key differences based on their chemical structures. The addition of a second chlorine atom in the 6-position of the indazole ring is expected to influence several key parameters.
| Property | This compound | 5-Chloro-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₈H₄Cl₂N₂O₂[2] | C₈H₅ClN₂O₂[3] |
| Molecular Weight | 231.04 g/mol [2] | 196.59 g/mol [3] |
| CAS Number | 124459-91-2[2] | 1077-95-8[3] |
| Predicted LogP | Higher (more lipophilic) | Lower (less lipophilic) |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media |
Note: Predicted values are based on established principles of physical organic chemistry. Experimental verification is recommended.
The increased lipophilicity of the dichloro- derivative, due to the additional chloro group, may enhance its ability to cross cellular membranes, potentially leading to improved cell-based activity. However, this may also be accompanied by decreased aqueous solubility, which can pose challenges for formulation and bioavailability. The electron-withdrawing nature of the two chlorine atoms is predicted to increase the acidity of the carboxylic acid group in this compound compared to its monochloro counterpart.
Synthesis and Chemical Reactivity
The synthesis of indazole-3-carboxylic acids is a well-established area of organic chemistry. Several synthetic routes have been reported for 5-chloro-1H-indazole-3-carboxylic acid, offering researchers multiple avenues for its preparation.
Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid
One common approach involves the Jacobson indazole synthesis, which utilizes o-acetamidophenylacetate or a similar amide as a starting material. This is then reacted with a nitrosating agent, such as tert-butyl nitrite, to facilitate ring closure and formation of the indazole core. Subsequent hydrolysis of the resulting ester or amide yields the desired carboxylic acid.[1]
Another documented method starts from 5-chloro-N-acetylphenylhydrazine, which undergoes a reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a Beckmann rearrangement and ring closure under acidic conditions to furnish the indazole ring system.[1]
The general workflow for one of the common synthetic routes is depicted below:
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are less commonly reported in readily accessible literature, its synthesis can be envisioned through modifications of existing methods for other indazole derivatives. A plausible approach could involve starting with a suitably substituted dichlorinated aniline or phenylhydrazine derivative and following a similar sequence of reactions as those used for the 5-chloro analog. For instance, a process analogous to the preparation of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, which starts from 4,5-dichlorobenzene-1,2-diamine, could potentially be adapted.[4]
Biological Activity and Therapeutic Potential
Indazole derivatives are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[5] The halogen substitution pattern on the indazole ring can significantly influence the potency and selectivity of these interactions.
While no direct comparative biological data for this compound and 5-chloro-1H-indazole-3-carboxylic acid has been found in the reviewed literature, studies on similar halogenated indazole derivatives suggest that the nature and position of the halogen can have a profound effect on their inhibitory activity against various enzymes. For example, in a study on halogenated flavones as monoamine oxidase B (MAO-B) inhibitors, the position and type of halogen were critical for potency.[6]
It is reasonable to hypothesize that the additional chlorine atom in this compound could lead to altered binding affinities for target proteins compared to the 5-chloro analog. This could manifest as either increased or decreased potency, or a shift in selectivity towards different members of a protein family, such as different kinase isoforms.
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Experimental Protocols
To facilitate further research and direct comparison of these two compounds, the following are generalized protocols for key experiments, adapted from literature on similar indazole derivatives.
General Procedure for Amide Coupling
Many indazole-3-carboxylic acids are utilized as intermediates in the synthesis of more complex bioactive molecules, often through the formation of an amide bond.
-
Acid Activation: Dissolve the indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent, for example, HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents), along with a non-nucleophilic base like triethylamine (TEA) (3 equivalents). Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.[7]
-
Amine Addition: To the activated acid, add the desired amine (1 equivalent).[7]
-
Reaction: Continue to stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography.[7]
General Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and 5-chloro-1H-indazole-3-carboxylic acid) in a suitable buffer.
-
Reaction Setup: In a multi-well plate, add the test compound solution, the target kinase enzyme, and a mixture of the kinase's substrate and ATP to initiate the reaction. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent that converts the generated ADP to ATP and produces a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated from the dose-response curve.
Conclusion
Both this compound and 5-chloro-1H-indazole-3-carboxylic acid represent valuable starting points for the development of novel therapeutic agents. The additional chlorine atom in the 5,6-dichloro analog is predicted to increase its lipophilicity and acidity, which may translate to differences in biological activity, membrane permeability, and metabolic stability.
While a direct, head-to-head comparison of their biological performance is not yet available in the public domain, this guide provides a framework for researchers to initiate such studies. The provided synthetic strategies and experimental protocols offer a starting point for the synthesis, derivatization, and biological evaluation of these promising halogenated indazole scaffolds. Further investigation is warranted to fully elucidate their comparative pharmacological profiles and to identify their potential as lead compounds in drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 [matrix-fine-chemicals.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of the Mechanisms of Action of Indazole-3-Carboxylic Acid Derivatives: Lonidamine and Gamendazole
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carboxylic acid scaffold has given rise to a diverse range of bioactive compounds with significant therapeutic potential. Among these, 5,6-Dichloro-1H-indazole-3-carboxylic acid represents a structure of interest within this chemical class. While direct, extensive research on the specific mechanism of action of this compound is not widely published, a comprehensive understanding can be gleaned from the analysis of its well-characterized analogs, Lonidamine and Gamendazole. This guide provides a detailed comparison of the validated mechanisms of action of these two prominent indazole-3-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid in future research and development.
Executive Summary
This guide presents a comparative validation of the mechanisms of action for two key indazole-3-carboxylic acid derivatives: the anti-cancer agent Lonidamine and the experimental male contraceptive Gamendazole . While both share a common chemical backbone, their biological targets and downstream effects are markedly different.
-
Lonidamine primarily disrupts cellular energy metabolism in cancer cells. Its multi-pronged attack involves the inhibition of mitochondrially bound hexokinase, the mitochondrial pyruvate carrier (MPC), and monocarboxylate transporters (MCTs). This leads to a significant reduction in ATP production and an increase in intracellular acidity, preferentially affecting cancer cells that rely heavily on aerobic glycolysis (the Warburg effect).
-
Gamendazole , in contrast, exerts its effects through the modulation of protein folding and stability. It has been identified as a binder of Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). By interacting with these chaperone and translation-associated proteins, Gamendazole leads to the degradation of HSP90 client proteins, thereby disrupting cellular processes essential for spermatogenesis.
This guide will delve into the experimental evidence supporting these mechanisms, present quantitative data for comparison, and provide detailed protocols for the key assays used in their validation.
Comparative Analysis of Mechanisms of Action
The distinct mechanisms of Lonidamine and Gamendazole are a testament to the versatility of the indazole-3-carboxylic acid scaffold. The following sections provide a detailed look at their respective targets and the experimental data that validates these interactions.
Lonidamine: A Multi-Target Inhibitor of Cancer Cell Metabolism
Lonidamine's anti-cancer activity stems from its ability to cripple the energy production machinery of tumor cells. This is achieved through the inhibition of several key proteins involved in glycolysis and mitochondrial respiration.
dot
Caption: Lonidamine's multi-targeted inhibition of cancer cell metabolism.
| Target | Effect of Lonidamine | Quantitative Data | Citation |
| Mitochondrial Pyruvate Carrier (MPC) | Potent inhibition of pyruvate transport into the mitochondria. | Ki: 2.5 µM (in isolated rat liver mitochondria) | [1] |
| Inhibition of uncoupled pyruvate oxidation. | IC50: ~7 µM (in rat heart mitochondria) | [1] | |
| Monocarboxylate Transporters (MCTs) | Cooperative inhibition of L-lactate transport. | K0.5: 36-40 µM (for MCT1, MCT2, and MCT4) | [1] |
| Hexokinase | Inhibition of the first step of glycolysis. | IC50: 850 µM | [2] |
| IC50: ~170 µM (MCF-7 breast cancer cells, 24h) | [3] | ||
| IC25: 188 µM, IC50: 280 µM (A549 lung cancer cells) | [3] | ||
| Mitochondrial Complex II | Inhibition of succinate-ubiquinone reductase activity. | Qualitative data available | [4] |
Gamendazole: A Modulator of Protein Homeostasis in Spermatogenesis
Gamendazole's mechanism of action is centered on its interaction with key proteins that regulate protein folding and translation, leading to the disruption of spermatogenesis.
dot
Caption: Gamendazole's mechanism of action in Sertoli cells.
| Target | Effect of Gamendazole | Supporting Evidence | Citation |
| HSP90AB1 (HSP90β) | Binds to HSP90, leading to the degradation of HSP90-dependent client proteins (e.g., AKT1, ERBB2). | Identified as a binding target by affinity purification with biotinylated gamendazole. Gamendazole binding inhibited luciferase refolding, a hallmark of HSP90 inhibition. | [5][6] |
| eEF1A1 | Binds to eEF1A1, though it does not inhibit nucleotide binding by this protein. | Identified as a binding target by affinity purification with biotinylated gamendazole. | [5][6] |
| Downstream Effects | Stimulates the transcription of Interleukin-1 alpha (Il1a) in Sertoli cells. | Confirmed by RT-PCR in primary Sertoli cells. | [7] |
| Causes an antiproliferative effect in MCF-7 cells. | Qualitative data available | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of a compound's mechanism of action. The following are summaries of key assays used to characterize Lonidamine and Gamendazole.
Lonidamine Validation Assays
dot
Caption: Experimental workflows for validating Lonidamine's mechanism of action.
-
Principle: This assay measures the uptake of radiolabeled pyruvate into isolated mitochondria in the presence and absence of an inhibitor.
-
Protocol Summary:
-
Isolate mitochondria from rat liver by differential centrifugation.
-
Resuspend mitochondria in an appropriate buffer.
-
Pre-incubate the mitochondrial suspension with varying concentrations of Lonidamine.
-
Initiate pyruvate uptake by adding a solution containing [1-14C]-pyruvate.
-
After a defined incubation period (e.g., 1 minute) at a controlled temperature (e.g., 4°C), stop the transport by adding a potent MPC inhibitor like α-cyano-4-hydroxycinnamate.
-
Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Principle: The transport activity of specific MCT isoforms is measured by the uptake of radiolabeled lactate into Xenopus oocytes expressing the transporter.
-
Protocol Summary:
-
Synthesize cRNA encoding the desired MCT isoform (e.g., MCT1, MCT2, or MCT4).
-
Inject the cRNA into Xenopus laevis oocytes and incubate for 3-5 days to allow for protein expression.
-
Pre-incubate the oocytes with varying concentrations of Lonidamine in a buffered solution.
-
Initiate the uptake by adding a solution containing [U-14C]-L-lactate.
-
After a defined time, stop the uptake by washing the oocytes with ice-cold buffer.
-
Lyse individual oocytes and measure the radioactivity by scintillation counting.
-
Determine the half-maximal effective concentration (K0.5) from the dose-response curve.
-
-
Principle: The activity of hexokinase is measured indirectly by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically.
-
Protocol Summary:
-
Prepare a reaction mixture in a cuvette containing buffer (e.g., Tris-HCl), MgCl2, ATP, glucose, and NADP+.
-
Add a known amount of G6PDH.
-
Add the hexokinase enzyme preparation and varying concentrations of Lonidamine.
-
Initiate the reaction by adding the final component (e.g., glucose or ATP).
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the Lonidamine concentration.
-
Gamendazole Validation Assays
dot
Caption: Experimental workflows for validating Gamendazole's mechanism of action.
-
Principle: A biotinylated version of Gamendazole is used as a "bait" to capture its interacting proteins from a complex mixture, which are then identified.
-
Protocol Summary:
-
Synthesize a biotinylated analog of Gamendazole (BT-GMZ).
-
Prepare cell lysates from relevant tissues or cells (e.g., testis, Sertoli cells).
-
Incubate the cell lysate with BT-GMZ to allow for the formation of drug-protein complexes.
-
Add streptavidin-coated beads (e.g., agarose or magnetic beads) to the lysate and incubate to capture the BT-GMZ-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the protein bands of interest by mass spectrometry (e.g., MALDI-TOF) or confirm the presence of specific proteins (HSP90, eEF1A1) by Western blotting using specific antibodies.
-
-
Principle: The refolding of denatured luciferase is dependent on the chaperone activity of HSP90. Inhibition of HSP90 will result in a decrease in the recovery of luciferase activity.
-
Protocol Summary:
-
Thermally denature purified firefly luciferase by heating.
-
Prepare a reaction mixture containing a source of HSP90 and its cochaperones (e.g., rabbit reticulocyte lysate) and an ATP regenerating system.
-
Add varying concentrations of Gamendazole to the reaction mixture.
-
Initiate the refolding reaction by adding the denatured luciferase.
-
Incubate the mixture at a permissive temperature (e.g., 30°C) for a set period to allow for refolding.
-
Measure the recovered luciferase activity by adding the luciferase substrate and quantifying the light emission using a luminometer.
-
Calculate the percentage of inhibition of luciferase refolding relative to a control without the inhibitor.
-
Conclusion
The comparative analysis of Lonidamine and Gamendazole underscores the remarkable functional diversity that can be achieved from a common indazole-3-carboxylic acid chemical scaffold. Lonidamine's mechanism as a multi-faceted inhibitor of cancer cell metabolism provides a strong rationale for its use in oncology. In contrast, Gamendazole's unique targeting of protein homeostasis pathways in Sertoli cells highlights a novel approach to male contraception.
For researchers investigating this compound or other derivatives, the distinct mechanisms of Lonidamine and Gamendazole offer two well-validated paradigms to consider. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the design of future studies aimed at elucidating the specific mechanism of action of novel indazole-3-carboxylic acid derivatives and advancing their therapeutic potential.
References
- 1. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lonidamine, Hexokinase inhibitor (CAS 50264-69-2) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 6. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is the predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
| H-7 | ~7.77 (d) | Higher frequency | The H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.8 | ~123 | The C-3 signal is a useful probe to determine the position of substitution, being significantly different between isomers. |
| C-7a | ~140.0 | ~149 | The bridgehead carbon C-7a shows a distinct downfield shift in 2H-indazoles compared to 1H-indazoles. |
| C-3a | ~123.1 | ~127 | The C-3a chemical shift is also indicative of the isomeric form. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 1H-Indazole | 2H-Indazole | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers show characteristic aromatic C-H stretching vibrations. |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| 1H-Indazole | ~254, ~295 | 2H-indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts. |
| 1-Methylindazole | ~254, ~295 | The UV-Vis absorption spectrum of 1-methyl-1H-indazole has a similar fine structure pattern to that of 1H-indazole. |
| 2-Methylindazole | ~275, ~310 | The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at longer wavelengths. |
Table 5: Mass Spectrometry Fragmentation
| Isomer Type | Fragmentation Pattern | Key Differences |
| 1H-Indazole Derivatives | Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation. | While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction. |
| 2H-Indazole Derivatives | Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent. | The relative abundances of fragment ions may differ between the two isomers, providing clues for identification. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands and compare them to the known values for 1H- and 2H-indazoles.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-grade solvent (e.g., acetonitrile, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and compare the spectral profile to those of the known isomers.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire a full-scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) to generate a fragmentation pattern.
-
Data Analysis: While the molecular weight of the isomers is identical, analyze the fragmentation patterns for subtle differences, particularly in substituted derivatives.
Mandatory Visualization
A Comparative Guide to the In Vitro and In Vivo Efficacy of Indazole-3-Carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comparative analysis of recently developed 1H-indazole-3-carboxylic acid and related indazole derivatives, focusing on their in vitro and in vivo performance as anticancer agents. The data presented is compiled from various studies to offer a clear, objective overview for researchers in oncology and drug discovery.
Performance Comparison of Indazole Derivatives
The antitumor activity of various indazole derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity. The tables below summarize the in vitro efficacy of selected lead compounds from recent studies.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 1H-indazole-3-amine Derivatives
| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | Hep-G2 (Liver Cancer) | HEK-293 (Normal Kidney Cells) | Reference |
| 6o | 5.15 | >50 | >50 | >50 | 33.2 | [4][5][6][7] |
| 5k | Not Reported | Not Reported | Not Reported | 3.32 | High Toxicity | [5] |
Note: Compound 6o demonstrated high selectivity, showing significant activity against the K562 cell line while having a much lower effect on normal HEK-293 cells.[4][5][6][7] In contrast, while compound 5k was potent against Hep-G2, it exhibited high toxicity to normal cells, limiting its therapeutic potential.[5]
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 30l | PAK1 | 9.8 | [8] |
| 101 | FGFR1 | 69.1 ± 19.8 | [2] |
| 102 | FGFR1 | 30.2 ± 1.9 | [2] |
| 59c | Pim1-3 | 3 - 70 | [1] |
| CFI-401870 (75) | TTK | < 10 | [9] |
Note: The indazole scaffold serves as a versatile backbone for potent kinase inhibitors targeting key regulators of tumor progression like PAK1, FGFR1, Pim kinases, and TTK.[1][2][8][9]
Key Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting critical signaling pathways involved in cell proliferation and survival.
One prominent mechanism involves the p53/MDM2 pathway.[4][5][7] Compound 6o , for instance, was found to induce apoptosis in K562 cells by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[4][5][7] This leads to cell cycle arrest and programmed cell death.
Caption: p53/MDM2 and Bcl-2 signaling pathway targeted by indazole derivatives.
Another critical target for these compounds is the p21-activated kinase 1 (PAK1), which is aberrantly activated in many cancers and promotes tumor migration and invasion.[8] 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors.[8]
Caption: PAK1 signaling pathway inhibited by 1H-indazole-3-carboxamide derivatives.
Experimental Protocols
The evaluation of these compounds relies on a standardized set of in vitro and in vivo assays. Below are the methodologies for key experiments cited in the literature.
General Experimental Workflow
The development and evaluation process for novel indazole derivatives typically follows a structured workflow from synthesis to in vivo testing.
Caption: General workflow for the development of anticancer indazole derivatives.
In Vitro Cytotoxicity: Methyl Thiazolyl Tetrazolium (MTT) Assay
-
Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are seeded into 96-well plates and incubated to allow for cell attachment.[4][5][6]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized indazole derivatives and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 hours).[4]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[4][5][6]
Cell Apoptosis Analysis: Annexin V-FITC/PI Staining
-
Cell Treatment: Cancer cells (e.g., K562) are treated with different concentrations of the lead compound for a set time (e.g., 48 hours).[5]
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.[4][5]
-
Quantification: The percentage of apoptotic cells is quantified to determine the dose-dependent effect of the compound.[5]
Protein Expression Analysis: Western Blotting
-
Protein Extraction: Cells treated with the indazole derivative are lysed to extract total proteins.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, GAPDH as a loading control).[4] This is followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands is quantified to determine changes in protein expression levels.[4]
Conclusion and Future Prospects
Derivatives of 1H-indazole-3-carboxylic acid and related indazole structures are a highly promising class of compounds for cancer therapy.[2] Studies consistently demonstrate their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways, often with high potency and selectivity.[4][5][8] The development of orally bioavailable TTK inhibitors like CFI-401870, which shows in vivo tumor growth inhibition, highlights the clinical potential of this scaffold.[9]
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity in combination with existing chemotherapies could also unlock new therapeutic strategies. The versatility of the indazole core ensures that it will remain a valuable template in the design of novel kinase inhibitors and other targeted anticancer agents.[1]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 5,6-dichloro substituted indazoles
A Comparative Guide to the Structure-Activity Relationship of 5,6-Dichloro Substituted Benzimidazoles as Kinase Inhibitors
For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount for the rational design of potent and selective inhibitors. This guide provides a comparative analysis of 5,6-dichloro substituted benzimidazoles, a class of compounds that has demonstrated significant potential as kinase inhibitors with anticancer activity. While the initial focus was on the indazole scaffold, the available literature points towards a more extensively studied and structurally similar benzimidazole core with the 5,6-dichloro substitution pattern. This guide will focus on these benzimidazole derivatives, providing a valuable surrogate for understanding the potential of halogenated bicyclic heteroaromatic systems in kinase inhibition.
Introduction to 5,6-Dichlorobenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The addition of dichloro-substituents at the 5 and 6 positions of the benzimidazole ring has been shown to enhance the antiproliferative and kinase inhibitory activities of these molecules. A notable example is 5,6-Dichlorobenzimidazole riboside (DRB), a nucleoside analog that inhibits several kinases, including Casein Kinase II and cyclin-dependent kinases (CDKs), and exhibits antitumor properties.[1][2][3][4]
Recent studies have explored novel 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as potent inhibitors of both wild-type (WT) and V600E mutant BRAF kinases, key components of the MAPK/ERK signaling pathway.[5] Dysregulation of this pathway is a critical factor in the development of many cancers, making BRAF an attractive therapeutic target.
Comparative Analysis of BRAF Inhibitory Activity
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were synthesized and evaluated for their ability to inhibit BRAF kinase. The core design strategy involved the hydrophobic 5,6-dichlorobenzimidazole moiety to occupy the ATP binding pocket, with various substitutions at the 1-position to extend into the allosteric hydrophobic back pocket and interact with key amino acid residues.[5]
Table 1: In Vitro BRAF Kinase Inhibition of 1-Substituted 5,6-Dichlorobenzimidazoles
| Compound ID | R-group (Substitution at 1-position) | % Inhibition of BRAFwt at 10 µM | IC50 on BRAFWT (µM) | IC50 on BRAFV600E (µM) |
| 10a | 2-(dimethylamino)ethyl | 75.3 | - | - |
| 10b | 2-morpholinoethyl | 83.2 | - | - |
| 10c | 2-(4-methylpiperazin-1-yl)ethyl | 88.1 | - | - |
| 10d | 2-(piperidin-1-yl)ethyl | 80.5 | - | - |
| 10e | 2-(pyrrolidin-1-yl)ethyl | 78.9 | - | - |
| 10f | 3-(dimethylamino)propyl | 85.6 | - | - |
| 10g | 3-morpholinopropyl | 89.4 | - | - |
| 10h | 3-(4-methylpiperazin-1-yl)propyl | 91.2 | 1.72 | 2.76 |
| 10i | 3-(piperidin-1-yl)propyl | 87.8 | - | - |
| 10j | 3-(pyrrolidin-1-yl)propyl | 86.2 | - | - |
| 10k | 2-hydroxyethyl | 65.4 | - | - |
| 10l | 3-hydroxypropyl | 68.7 | - | - |
| 10m | 2-(2-hydroxyethoxy)ethyl | 71.3 | - | - |
| 10n | 2-methoxyethyl | 69.8 | - | - |
| 10o | 3-methoxypropyl | 72.1 | - | - |
| 10p | 2-(benzyloxy)ethyl | 79.5 | - | - |
Data extracted from a study on novel 5,6-dichlorobenzimidazole derivatives.[5]
Structure-Activity Relationship Summary:
-
Effect of the Linker Length: A three-carbon linker (propyl) between the benzimidazole core and the terminal amine generally resulted in higher inhibitory activity compared to a two-carbon linker (ethyl).
-
Nature of the Terminal Amine: The presence of a 4-methylpiperazin-1-yl moiety at the end of the side chain consistently provided the highest potency. Compound 10h , with a 3-(4-methylpiperazin-1-yl)propyl side chain, emerged as the most potent inhibitor, with IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively.[5]
-
Role of Hydrophilic Groups: The introduction of hydroxyl or methoxy groups in the side chain (compounds 10k-10o ) led to a decrease in inhibitory activity, suggesting that a more hydrophobic side chain is favorable for binding.
Antiproliferative Activity
The synthesized benzimidazoles were also evaluated for their growth inhibitory activity against the NCI-60 panel of human cancer cell lines.
Table 2: Growth Inhibitory Activity (GI50 in µM) of Compound 10h on Selected NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HT29 | Colon Cancer | 3.2 |
| HCT-116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 4.1 |
| PC-3 | Prostate Cancer | 3.5 |
| SK-MEL-28 | Melanoma | 2.5 |
| UO-31 | Renal Cancer | 3.8 |
Data for the most potent compound, 10h, is highlighted.[5]
Compound 10h demonstrated potent growth inhibitory activity across a range of cancer cell lines, with GI50 values in the low micromolar range.[5] Further studies showed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in HT29 colon cancer cells.[5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by 5,6-dichlorobenzimidazole derivatives.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
In Vitro BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding and displacement of a tracer to the kinase.
-
Materials:
-
BRAF Kinase (WT or V600E)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (5,6-dichlorobenzimidazole derivatives)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the BRAF kinase and the Eu-labeled antibody to each well.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
The FRET signal is proportional to the amount of tracer bound to the kinase. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
-
NCI-60 Human Tumor Cell Line Antiproliferative Screen
This protocol outlines the methodology used by the National Cancer Institute to screen compounds for anticancer activity.
-
Materials:
-
NCI-60 panel of human cancer cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compounds solubilized in DMSO
-
96-well microtiter plates
-
Sulforhodamine B (SRB) protein stain
-
-
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.
-
Compound Addition: Add the test compounds at five different concentrations (typically in 10-fold or ½ log dilutions).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Read Absorbance: Read the optical density at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
-
Conclusion
The 5,6-dichloro substitution on the benzimidazole ring is a key feature for potent BRAF kinase inhibition and broad-spectrum antiproliferative activity. The structure-activity relationship studies highlighted in this guide demonstrate the importance of the linker length and the nature of the terminal amine in optimizing the inhibitory potential of these compounds. The lead compound, 10h , with its 3-(4-methylpiperazin-1-yl)propyl side chain, represents a promising scaffold for the development of novel anticancer agents targeting the MAPK pathway. The experimental protocols provided offer a standardized approach for the evaluation of similar compounds, facilitating comparative analysis and accelerating the drug discovery process.
References
Comparative Efficacy of 5,6-Dichloro-1H-indazole-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
An in-depth analysis of the structure-activity relationships and therapeutic potential of indazole-3-carboxamide derivatives.
The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity. This guide provides a comparative analysis of the efficacy of its analogs, with a particular focus on derivatives stemming from 5,6-dichloro-1H-indazole-3-carboxylic acid. While direct comparative studies on a series of 5,6-dichloro analogs are limited in publicly available research, this document synthesizes data from various studies on related indazole-3-carboxamide analogs to elucidate key structure-activity relationships (SAR) that are crucial for the design of novel therapeutics. The following sections present quantitative data on the efficacy of these compounds against key biological targets, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Efficacy of 1H-Indazole-3-carboxamide Analogs as p21-activated kinase 1 (PAK1) Inhibitors
Aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression, making it a promising target for anticancer drug development. A series of 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors. The structure-activity relationship analysis indicates that substitution with an appropriate hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the bulk solvent region are critical for both inhibitory activity and selectivity.[1]
| Compound ID | Structure | PAK1 IC50 (nM) | Kinase Selectivity |
| 30l | Indazole-3-carboxamide with specific substitutions | 9.8 | High against a panel of 29 kinases |
Table 1: Inhibitory activity of a representative 1H-indazole-3-carboxamide analog against PAK1. Data sourced from Zhang et al., Eur J Med Chem, 2020.[1]
Comparative Efficacy of Indazole-3-carboxamide Analogs as Calcium-Release Activated Calcium (CRAC) Channel Blockers
The influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel is a critical process in mast cell activation, which is implicated in various inflammatory and autoimmune diseases. Indazole-3-carboxamides have emerged as potent blockers of the CRAC channel. Structure-activity relationship studies have revealed that the specific regiochemistry of the amide linker is crucial for the inhibition of calcium influx.[2][3]
| Compound ID | Substitutions on Indazole Ring and Amide | CRAC Channel Inhibition IC50 (µM) |
| 12a | Specific aryl and benzyl substitutions | 1.51 |
| 12d | Different aryl and benzyl substitutions | 0.67 |
| 9c (reverse amide) | Isomeric 'reversed' amide linker | Inactive at 100 µM |
Table 2: Comparative efficacy of indazole-3-carboxamide analogs as CRAC channel blockers. Data sourced from Sun et al., Bioorg Med Chem Lett, 2017.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives[4]
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents) are added, and the reaction mixture is stirred at room temperature for 15 minutes. Subsequently, the desired amine (1 equivalent) is added, and the mixture is stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, ice water is added, and the product is extracted with a 10% solution of methanol in chloroform. The combined organic layers are washed with 10% sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.
In Vitro Kinase Inhibition Assay (PAK1)[1]
The inhibitory activity of the compounds against PAK1 is determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a fluorescence-based method, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Calcium Influx Assay (CRAC Channel)[2][3]
Mast cells are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated to induce the release of calcium from intracellular stores, which in turn activates the CRAC channels and leads to an influx of extracellular calcium. The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye. The assay is performed in the presence of different concentrations of the indazole-3-carboxamide analogs to determine their inhibitory effect on calcium influx. The IC50 value represents the concentration of the compound that causes a 50% reduction in the calcium influx.[2][3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The p21-activated kinase 1 (PAK1) signaling pathway and its inhibition by 1H-indazole-3-carboxamide analogs.
Caption: The Calcium-Release Activated Calcium (CRAC) channel activation pathway and its blockade by indazole-3-carboxamide analogs.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of 1H-indazole-3-carboxamide analogs.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Polo-like Kinase 1 (PLK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. Off-target inhibition can lead to unforeseen toxicities. Below is a comparison of the selectivity of two well-known PLK1 inhibitors, Volasertib and Onvansertib, against other members of the PLK family and other selected kinases. While specific data for an indazole-based PLK1 inhibitor is sparse, this comparison provides a benchmark for the desired selectivity of such compounds.
| Target Kinase | Volasertib (BI 6727) IC50 (nM) | Onvansertib (NMS-P937) IC50 (nM) | Notes |
| PLK1 | 0.87 [5][6] | 2 [7][8][9] | Both compounds are highly potent inhibitors of PLK1. |
| PLK2 | 5[5][6][10] | >5000 (48% inhibition at 10 µM)[7][9][11] | Onvansertib demonstrates significantly higher selectivity for PLK1 over PLK2 compared to Volasertib.[7][9][11] |
| PLK3 | 56[5][6][10] | >5000 (40% inhibition at 10 µM)[7][9][11] | Onvansertib maintains high selectivity for PLK1 over PLK3.[7][9][11] |
| FLT3 | - | 510[11] | Onvansertib shows some off-target activity against FLT3 at higher concentrations.[11] |
| MELK | - | 744[11] | Onvansertib shows some off-target activity against MELK at higher concentrations.[11] |
| CK2 | - | 826[11] | Onvansertib shows some off-target activity against CK2 at higher concentrations.[11] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data is compiled from multiple sources for cross-verification.
Signaling Pathway and Experimental Workflow
To understand the context of PLK1 inhibition and the methods used to determine cross-reactivity, the following diagrams illustrate the PLK1 signaling pathway and a typical experimental workflow for kinase panel screening.
Caption: A simplified diagram of the PLK1 signaling pathway, highlighting its role in mitotic entry.
Caption: A generalized workflow for an in vitro radiometric kinase panel screening assay.
Experimental Protocols
A robust and standardized protocol is essential for generating reliable cross-reactivity data. Below is a representative protocol for an in vitro kinase panel screening assay, based on commonly used methodologies.[7][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., 5,6-Dichloro-1H-indazole-3-carboxylic acid derivative) dissolved in 100% DMSO.
-
Recombinant human kinases.
-
Kinase-specific peptide or protein substrates.
-
Kinase reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT).
-
[γ-³³P]ATP.
-
5% Trichloroacetic acid (TCA).
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).[3]
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[3]
-
-
Assay Plate Setup:
-
Add the serially diluted compound or a vehicle control (DMSO) to the wells of a 96- or 384-well plate.[7]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase, its substrate, and cofactors in the kinase reaction buffer.[7]
-
Initiate the kinase reaction by adding [γ-³³P]ATP to the mixture. The ATP concentration is typically kept at or near its Km value for each kinase.[12]
-
Add the complete reaction mixture to the wells of the assay plate containing the compound.
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 25°C or 30°C) for a specified period (e.g., 60 minutes).[7]
-
-
Reaction Termination and Detection:
-
Terminate the reactions by adding ice-cold 5% TCA.[5]
-
Transfer the reaction mixtures to filter plates to capture the phosphorylated substrate.
-
Wash the filter plates with 1% TCA to remove unincorporated [γ-³³P]ATP.[5]
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
While this compound serves as a foundational structure for novel PLK1 inhibitors, a thorough evaluation of the cross-reactivity of its derivatives is essential. The comparative data for Volasertib and Onvansertib highlight the varying degrees of selectivity that can be achieved against other kinases, particularly within the PLK family.[5][11] Onvansertib, for instance, demonstrates a superior selectivity profile over PLK2 and PLK3, which may translate to a better safety profile.[7][9][11] For researchers developing new inhibitors based on the this compound scaffold, achieving high selectivity against PLK1 while minimizing off-target effects on other kinases will be a critical goal. The provided experimental protocol offers a standardized approach to systematically assess and compare the cross-reactivity of these emerging drug candidates.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
Benchmarking 5,6-Dichloro-1H-indazole-3-carboxylic acid: A Comparative Analysis Against Known Inhibitors
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the performance of 5,6-Dichloro-1H-indazole-3-carboxylic acid against established inhibitors of key biological targets. This guide provides a detailed analysis of its inhibitory activity, offering valuable insights for its potential applications in therapeutic development.
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and inflammation. This guide focuses on the specific inhibitory profile of this compound, a halogenated derivative with potential for unique biological activities.
Unveiling the Target: A Crucial Step in Drug Discovery
Initial investigations into the biological activity of this compound have been broad, suggesting its potential as an enzyme inhibitor. However, to effectively benchmark this compound, a specific biological target is paramount. Extensive literature reviews and database searches indicate that while the broader class of indazole-3-carboxylic acid derivatives has been explored for various targets, a definitive, publicly documented biological target for the 5,6-dichloro- substituted variant remains to be explicitly identified.
The following sections will therefore focus on a hypothetical, yet plausible, biological target for this compound based on the known activities of structurally similar compounds. For the purpose of this guide, we will consider p21-activated kinase 1 (PAK1) as a representative target. PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility, making it a significant target in cancer therapy. Derivatives of 1H-indazole-3-carboxamide have been identified as potent PAK1 inhibitors.
Comparative Inhibitory Activity
To provide a clear benchmark, the inhibitory activity of this compound against PAK1 would be compared with known, well-characterized PAK1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds.
| Compound | Target | IC50 (nM) | Reference Compound |
| This compound | PAK1 | Data Not Available | |
| FRAX597 | PAK1 | 19 | Known Inhibitor |
| PF-3758309 | PAK1 | 12 | Known Inhibitor |
| NVS-PAK1-1 | PAK1 | 4.5 | Known Inhibitor |
Note: The IC50 value for this compound is not currently available in public literature and would need to be determined experimentally.
Experimental Protocols
The determination of the inhibitory activity of this compound against PAK1 would be conducted using established biochemical assays.
PAK1 Kinase Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate (e.g., ADR-1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and known inhibitors
-
384-well microplates
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of the test compound and known inhibitors in DMSO.
-
Add the PAK1 enzyme to the wells of the microplate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
The percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the context of this research, the following diagrams illustrate the general signaling pathway involving PAK1 and a typical experimental workflow for inhibitor screening.
Caption: Simplified PAK1 signaling pathway and point of inhibition.
Caption: General workflow for screening kinase inhibitors.
Conclusion and Future Directions
While the specific biological target of this compound requires experimental confirmation, its structural similarity to known kinase inhibitors suggests its potential in this area. The provided framework for benchmarking against known PAK1 inhibitors offers a clear path for future research. Experimental determination of its IC50 value against a panel of kinases will be a critical next step in elucidating its specific mechanism of action and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the biological activities of this and similar halogenated indazole derivatives.
Assessing the Novelty of 5,6-Dichloro-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While various substituted indazole derivatives have been extensively explored, leading to the development of approved drugs and clinical candidates, the specific substitution pattern of 5,6-dichloro-1H-indazole-3-carboxylic acid remains largely uncharted territory. This guide provides a comparative assessment of the potential novelty of this scaffold by examining structurally related compounds and established drugs targeting similar biological pathways. The absence of specific literature on this compound derivatives suggests a significant opportunity for novel intellectual property and the development of new therapeutic agents.
Comparison with Structurally Related Dichlorinated Indazoles and Marketed Drugs
Recent research has highlighted the potential of dichlorinated indazole derivatives as potent kinase inhibitors. Notably, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[3] This suggests that the 5,6-dichloro substitution pattern could also confer significant activity against FGFR or other kinases.
To contextualize the potential of novel this compound derivatives, their performance can be benchmarked against established multi-kinase inhibitors with known FGFR activity, such as Ponatinib, Regorafenib, and Pazopanib. Furthermore, a comparison with Lonidamine, a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is relevant due to its structural similarity, although it possesses a distinct mechanism of action targeting cancer cell metabolism.[4][5][6]
Table 1: Comparative Inhibitory Activity of Selected Kinase Inhibitors Against FGFR
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| Ponatinib | 2.2[7] | 2[8] | 18[8] | 8[8] | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[7] |
| Regorafenib | 202[9] | - | 46[9] | - | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[10][11] |
| Pazopanib | 140[12] | - | - | - | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFRβ (84), c-Kit (74)[12][13] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2[3] | - | - | - | Data not available |
Note: IC50 values can vary between different assay conditions. Data presented is for comparative purposes.
Experimental Protocols
To rigorously assess the novelty and potential of this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a robust method for determining the inhibitory activity of compounds against specific kinases.
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (this compound derivatives and comparators)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a control.
-
Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to its Km) in kinase assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR amplification)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using a solubilization solution other than DMSO, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.
In Vivo Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of lead compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
Visualizing Pathways and Workflows
To further aid in the understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: High-level workflow for the evaluation of novel indazole derivatives.
Caption: Simplified FGFR signaling pathway and the putative target for inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lonidamine - Wikipedia [en.wikipedia.org]
- 6. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 5,6-Dichloro-1H-indazole-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dichloro-1H-indazole-3-carboxylic acid was not located. The following guidance is based on the safety data sheets of structurally similar compounds and general best practices for the disposal of halogenated organic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic compound, it is considered hazardous waste and requires specialized disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals on how to safely handle and dispose of this compound.
Hazard Profile and Safety Precautions
Based on data from similar indazole-based carboxylic acids, this compound is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds are skin and eye irritation.[1][2] Ingestion and inhalation of the dust should also be avoided.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice or attention. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves, eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice or attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary in situations with a risk of splashing.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
This compound is a halogenated organic waste . It must be collected separately from non-halogenated waste streams.
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, bases, or acids in the same waste container.
2. Containerization:
-
Use a designated, properly labeled hazardous waste container for collection. The container should be made of a material compatible with the chemical.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
3. Collection of Waste:
-
Solid Waste: Carefully sweep or vacuum the solid material into the designated hazardous waste container.[1] Avoid generating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, or paper towels, should also be placed in the same hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated container for liquid halogenated organic waste.
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the acidic and halogenated byproducts.[1]
-
Alternatively, the waste may be sent to a licensed hazardous waste disposal facility.[2][3]
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
